3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c9-5-7-10-8(13-11-7)6-1-3-12-4-2-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSMBDHYMUONLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of 5-(oxan-4-yl)-1,2,4-oxadiazole Derivatives in Organic Solvents
Abstract
The 5-(oxan-4-yl)-1,2,4-oxadiazole scaffold is of significant interest in modern medicinal chemistry, acting as a versatile bioisostere for amide and ester functionalities while often conferring favorable metabolic stability.[1] However, the successful progression of any candidate from this series through the drug discovery and development pipeline is fundamentally dependent on its physicochemical properties, chief among them being solubility. Poor solubility can impede synthesis, purification, formulation, and ultimately, bioavailability.[2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding, predicting, and experimentally determining the solubility of 5-(oxan-4-yl)-1,2,4-oxadiazole derivatives in common organic solvents. We will explore the theoretical underpinnings of solubility, detail robust experimental protocols, and discuss the interpretation of solubility data to guide molecular design.
Theoretical Framework: Deconstructing the Solute and Solvent
The solubility of a solid in a liquid is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. This process is governed by the principle of "like dissolves like," where solubility is maximized when the intermolecular forces of the solute and solvent are well-matched.[4][5]
Physicochemical Profile of the 5-(oxan-4-yl)-1,2,4-oxadiazole Scaffold
The core scaffold possesses a unique blend of polar and non-polar characteristics that dictate its interaction with various solvents.
-
The 1,2,4-Oxadiazole Ring: This five-membered heterocycle is inherently polar. The presence of one oxygen and two nitrogen atoms introduces a significant dipole moment and provides hydrogen bond acceptor sites.[6] Its resistance to hydrolysis and metabolic degradation makes it an attractive feature, but its polarity is a key driver of solubility.[7]
-
The Oxane (Tetrahydropyran) Ring: While the ether oxygen atom can act as a hydrogen bond acceptor, the saturated aliphatic carbon framework is predominantly non-polar and lipophilic. This portion of the molecule contributes to van der Waals interactions.
-
The Linkage and Substituents (R-group): The solubility of a specific derivative is most profoundly influenced by the nature of the substituent at the 3-position of the oxadiazole ring. The size, polarity, and hydrogen bonding capacity of this 'R' group can dramatically alter the overall properties of the molecule, including its crystal lattice energy—the energy required to break apart the solid-state crystal structure.[4][8]
Caption: Key factors influencing the solubility of the target derivatives.
A Survey of Common Organic Solvents
The choice of solvent during synthesis, purification, and formulation is critical. Understanding their properties allows for rational selection.
| Solvent | Polarity Index | H-Bond Donor | H-Bond Acceptor | Common Use Case |
| DMSO (Dimethyl sulfoxide) | 7.2 | No | Strong | High-throughput screening stocks, difficult dissolutions |
| Ethanol | 5.2 | Yes | Yes | Recrystallization, formulations, "green" chemistry |
| Acetonitrile | 5.8 | No | Weak | Reversed-phase HPLC mobile phase, reactions |
| THF (Tetrahydrofuran) | 4.0 | No | Yes | Grignard reactions, polymer chemistry |
| DCM (Dichloromethane) | 3.1 | No | No | Extractions, chromatography, less-polar reactions |
| Toluene | 2.4 | No | No | Non-polar reactions, azeotropic water removal |
Predictive Approaches: In Silico Solubility Estimation
Before significant synthetic effort is expended, computational models can provide valuable, albeit approximate, predictions of solubility. These methods are particularly useful for prioritizing which derivatives to synthesize.
-
Mechanism-Based Models: Approaches like COSMO-RS (Conductor-like Screening Model for Real Solvents) and UNIFAC (UNIQUAC Functional-group Activity Coefficients) use quantum mechanics or group contribution methods to predict thermodynamic properties, including solubility.[9]
-
Machine Learning Models: Increasingly, researchers are using machine learning algorithms trained on large experimental solubility datasets to predict the solubility of new compounds.[2][10][11] These models can learn complex relationships between a molecule's structure and its solubility, often outperforming older models.[9]
Expertise & Experience: While predictive models are powerful for triaging compounds, they are not a substitute for experimental data. They are most effective when used to identify solubility trends within a chemical series rather than for determining absolute values.
Experimental Determination: Protocols for Rigorous Measurement
Accurate experimental data is the cornerstone of any drug development program. It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent at a given temperature when the system has reached equilibrium. The "gold standard" for this is the shake-flask method.[12][13]
-
Kinetic Solubility: This is determined by dissolving a compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer. The concentration at which the compound precipitates is its kinetic solubility. This high-throughput method is common in early discovery but can often overestimate the true thermodynamic solubility.[12][14]
Protocol: Thermodynamic Solubility via the Shake-Flask Method
This protocol describes the definitive method for measuring equilibrium solubility in a chosen organic solvent.
Trustworthiness: This protocol is self-validating through the inclusion of a multi-point calibration curve for accurate quantification and an equilibrium check to ensure the system is stable.
Materials & Equipment:
-
5-(oxan-4-yl)-1,2,4-oxadiazole derivative (solid)
-
Chosen organic solvent (HPLC-grade)
-
Analytical balance
-
2-4 mL glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
HPLC-UV system
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Calibration Standards:
-
Accurately weigh ~5 mg of the derivative into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent to create a stock solution (e.g., 500 µg/mL).
-
Perform serial dilutions of the stock solution to create a minimum of five calibration standards that bracket the expected solubility range.
-
-
Sample Preparation:
-
Add an excess of the solid derivative to a glass vial. "Excess" means enough solid should remain visible at the end of the experiment. A starting point is 2-5 mg of compound per 1 mL of solvent.
-
Accurately add a known volume (e.g., 1.0 mL) of the organic solvent to the vial.
-
Seal the vial tightly. Prepare samples in triplicate for statistical robustness.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for at least 24 hours.
-
Scientist's Note: For novel compound series, it is critical to confirm that equilibrium has been reached. This can be done by taking measurements at both 24 and 48 hours. If the measured concentration does not significantly increase between these time points, equilibrium can be assumed.
-
-
Sampling and Analysis:
-
Allow the vials to stand undisturbed for 1-2 hours to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particulates.
-
Dilute the filtered sample with the solvent as necessary to bring its concentration within the range of the calibration curve.
-
Analyze the calibration standards and the samples via HPLC-UV.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area from the HPLC-UV analysis versus the known concentration of the standards.
-
Use the linear regression equation (y = mx + c) from the curve to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the final solubility of the derivative in the solvent (e.g., in mg/mL or mM).
-
Caption: Experimental workflow for the Shake-Flask solubility method.
Data Presentation and Interpretation
Organizing solubility data in a clear, tabular format is essential for comparison and for deriving structure-solubility relationships (SSRs).
Table 1: Hypothetical Solubility Data for 3-Substituted 5-(oxan-4-yl)-1,2,4-oxadiazole Derivatives at 25 °C
| Derivative (R-group) | Structure | DMSO (mg/mL) | Ethanol (mg/mL) | Acetonitrile (mg/mL) | DCM (mg/mL) |
| 1 (-H) | H- | >50 | 15.2 | 8.5 | 20.1 |
| 2 (-CH₂OH) | Hydroxymethyl | >50 | 35.8 | 12.1 | 5.3 |
| 3 (-CF₃) | Trifluoromethyl | >50 | 5.1 | 10.2 | 45.6 |
| 4 (-Phenyl) | Phenyl | 22.5 | 3.4 | 4.1 | 30.8 |
Interpretation of Results:
-
Derivative 1 (R = -H): This represents the baseline solubility of the core scaffold. It shows moderate solubility in both polar (Ethanol, Acetonitrile) and non-polar (DCM) solvents.
-
Derivative 2 (R = -CH₂OH): The addition of a polar, hydrogen-bond-donating hydroxymethyl group significantly increases solubility in the polar, protic solvent ethanol. This is due to favorable hydrogen bonding interactions. Conversely, its solubility in the non-polar DCM decreases as the molecule's overall polarity has increased.
-
Derivative 3 (R = -CF₃): The lipophilic, electron-withdrawing trifluoromethyl group decreases polarity. This results in poor solubility in ethanol but a marked increase in solubility in the less polar solvent, DCM.
-
Derivative 4 (R = -Phenyl): The large, non-polar phenyl group drastically reduces solubility in polar solvents like ethanol due to unfavorable energetics and potentially strong crystal packing (pi-stacking). However, it improves solubility in DCM. The lower solubility in DMSO compared to other derivatives might suggest that while DMSO is a powerful solvent, specific molecular interactions and crystal lattice energy can still be limiting factors.
Conclusion
Understanding the solubility of 5-(oxan-4-yl)-1,2,4-oxadiazole derivatives is not a monolithic task but a multi-faceted challenge requiring a blend of theoretical knowledge, predictive modeling, and rigorous experimentation. By systematically analyzing the physicochemical contributions of the scaffold's components and the intended solvent, researchers can make rational decisions in molecular design. The robust shake-flask method provides the definitive data required for late-stage development, while predictive tools and high-throughput assays can effectively guide early-stage discovery. A proactive and integrated approach to solubility assessment is indispensable for unlocking the full therapeutic potential of this promising class of compounds.
References
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Gracin, S., Eckert, F., & Klamt, A. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 95. Available at: [Link]
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MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. Available at: [Link]
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Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. Available at: [Link]
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Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available at: [Link]
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Cysewski, P., et al. (2022). Predicting drug solubility in organic solvents mixtures. Journal of Molecular Liquids, 354, 118859. Available at: [Link]
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Unknown. (n.d.). solubility experimental methods.pptx. SlideShare. Available at: [Link]
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Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available at: [Link]
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Unknown. (2025). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). IOP Conference Series: Materials Science and Engineering. Available at: [Link]
-
Chiacchio, U., et al. (2014). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 18(3), 376-406. Available at: [Link]
-
Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
-
Miller, J. M. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available at: [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5131-5133. Available at: [Link]
-
Asian Journal of Chemistry. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Available at: [Link]
-
Palazzo, F. G., et al. (1965). 1,2,4-Oxadiazoles--IV. Synthesis and Pharmacological Properties of a Series of Substituted Aminoalkyl-1,2,4-oxadiazoles. Journal of Medicinal Chemistry. Available at: [Link]
-
Ryabukhin, S. V., et al. (2021). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 17, 2316-2323. Available at: [Link]
-
Maciel, L. S., et al. (2020). A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. Scientific Reports, 10(1), 21588. Available at: [Link]
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Sławiński, J., & Szafrański, K. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available at: [Link]
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de Oliveira, R. B., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 29(19), 4589. Available at: [Link]
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Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]
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Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Available at: [Link]
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Pace, A. (2014). The new era of 1,2,4-oxadiazoles. RSC Advances, 4(92), 50576-50597. Available at: [Link]
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TutorVista. (2010). Factors Affecting Solubility. YouTube. Available at: [Link]
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Unknown. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. Available at: [Link]
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Alrazzak, N. A. (2019). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. Journal of Physics: Conference Series, 1294, 052042. Available at: [Link]
-
Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Available at: [Link]
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Sharma, S., et al. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica, 2(4), 253-263. Available at: [Link]
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Novel heterocyclic intermediates containing chloromethyl and pyran groups
A Technical Guide for Next-Generation Therapeutic Synthesis
Executive Summary
The pyran heterocycle is a "privileged structure" in medicinal chemistry, appearing in a vast array of natural products (polyketides, flavonoids) and synthetic drugs.[1][2][3][4] However, the introduction of the chloromethyl group (-CH₂Cl) onto the pyran ring transforms this stable pharmacophore into a highly versatile electrophilic intermediate. This guide analyzes the synthetic utility, reactivity profiles, and safety protocols for novel heterocyclic intermediates containing chloromethyl and pyran groups.[1] We focus on three core scaffolds: 2-(chloromethyl)tetrahydro-2H-pyran , chlorokojic acid derivatives , and 4-(chloromethyl)coumarins .[1]
Structural Rationale & Strategic Value
The chloromethyl-pyran motif offers a dual-modality platform for Drug Discovery:
-
The Pyran Core: Provides hydrogen-bond acceptors (ether oxygen, carbonyls) and defines the spatial orientation of substituents, crucial for binding affinity in enzyme pockets (e.g., kinase inhibitors, topoisomerase inhibitors).[1]
-
The Chloromethyl "Warhead": Acts as a tethering point. The C-Cl bond is polarized, making the methylene carbon a prime target for Nucleophilic Substitution (
).[5] This allows for the rapid "clicking" of diverse amines, thiols, and alkoxides to generate focused libraries.[1]
Core Scaffolds of Interest
-
Type A: Saturated Systems (e.g., 2-(chloromethyl)tetrahydro-2H-pyran)
-
Utility: Linkers in antibody-drug conjugates (ADCs) or flexible spacers in bifunctional ligands.
-
Reactivity: Classical aliphatic
; lower steric hindrance.
-
-
Type B: Conjugated Systems (e.g., 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one)
-
Utility: Metal chelation (via the
-hydroxy ketone) and tyrosinase inhibition. -
Reactivity: Activated benzylic-like halide; highly reactive due to resonance stabilization of the transition state.
-
-
Type C: Fused Systems (e.g., 4-(chloromethyl)-2H-chromen-2-one)
-
Utility: Fluorescent probes and anticoagulant pharmacophores.
-
Synthetic Methodologies
Protocol A: Green Synthesis of 4-(Chloromethyl)coumarins
Context: Traditional Pechmann condensation often requires harsh acids (
Materials:
Step-by-Step Procedure:
-
Charge: In a round-bottom flask, combine Resorcinol (10 mmol) and Ethyl 4-chloroacetoacetate (10 mmol).
-
Catalyst Addition: Add Sulfamic Acid (0.97 g, 10 mol%).[1]
-
Reaction: Heat the mixture to reflux (
) for 30–60 minutes. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). -
Workup: Cool the mixture to room temperature. Pour onto crushed ice (50 g).
-
Isolation: The solid product precipitates immediately. Filter under vacuum.
-
Purification: Recrystallize from ethanol to yield 7-hydroxy-4-(chloromethyl)coumarin.
-
Validation:
NMR should show a singlet at ppm corresponding to the protons.
Table 1: Catalyst Efficiency Comparison for Coumarin Synthesis
| Catalyst | Conditions | Time (min) | Yield (%) | Reusability |
| Sulfuric Acid ( | Reflux | 120 | 75 | No |
| Solvent-free, | 45 | 88 | Moderate | |
| Sulfamic Acid | Ethanol, Reflux | 35 | 92 | High (3 cycles) |
Reactivity & Functionalization Pathways[1][5][6][8][9]
The primary utility of these intermediates lies in their ability to undergo nucleophilic displacement. The diagram below illustrates the divergent synthesis pathways starting from a chloromethyl-pyran core.
Diagram 1: Divergent Synthesis Strategy
Caption: Divergent synthetic pathways utilizing the chloromethyl handle for rapid library generation.
Mechanistic Insight: The "Soft" Nucleophile Advantage
When reacting chloromethyl pyranones (like chlorokojic acid), there is a competition between the chloromethyl site and the enolic hydroxyl group.[1]
-
Hard Nucleophiles (Alkoxides): Tend to deprotonate the enolic -OH first.
-
Soft Nucleophiles (Thiols, Amines): Preferentially attack the methylene carbon (
) via .[1] -
Optimization Tip: To selectively functionalize the chloromethyl group using oxygen nucleophiles, the enolic -OH must often be protected (e.g., benzyl protection) or the reaction must be run in non-polar solvents to suppress ionization.[1]
Advanced Application: Pyran-Fused Triazoles[10]
A novel application of chloromethyl pyrans is their conversion into azide intermediates, followed by [3+2] cycloaddition (Click Chemistry) to form triazole-fused hybrids.[1] This is particularly effective for 2-(chloromethyl)tetrahydro-2H-pyran derivatives.
Diagram 2: Mechanism of Azide Displacement & Cycloaddition
Caption: Stepwise mechanism from chloromethyl precursor to triazole hybrid via azide displacement.
Safety & Stability Protocols
Hazard Identification: Chloromethyl ethers and related heterocyclic intermediates are potent alkylating agents . They can alkylate DNA bases (guanine), posing a significant carcinogenicity risk.[1]
Mandatory Safety Controls:
-
Containment: All weighing and transfers must occur within a certified Fume Hood or Glovebox.
-
Quenching: Residual chloromethyl reagents should be quenched with an aqueous solution of ammonium hydroxide (
) or sodium thiosulfate ( ) before disposal. This converts the reactive alkyl chloride into a harmless amine or thiosulfate ester. -
Storage: Store under inert gas (
or Ar) at . These compounds are moisture-sensitive; hydrolysis yields HCl and the corresponding alcohol, which may polymerize.
References
-
Moraes, M. C., et al. (2021).[1][2] "Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid." Arkivoc. Link
-
Sigma-Aldrich. (2025). "2-(Chloromethyl)tetrahydro-2H-pyran Product Specification & Safety Data." Link[1]
-
ChemicalBook. (2026).[7] "2-(Chloromethyl)tetrahydro-2H-pyran Properties and Uses." Link
-
Kadayat, T. M., et al. (2024).[1] "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." PMC - NIH. Link
-
BOC Sciences. (2026). "2-(Chloromethyl)tetrahydro-2H-pyran (CAS 18420-41-2) Reagent Profile."
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Navigating the Unseen: A Technical Safety and Handling Guide for 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Approach to Safety
In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole represents one such molecule, a potential building block in the synthesis of new therapeutic agents. As with any new compound, a thorough understanding of its safety profile is not just a regulatory formality but a cornerstone of responsible science. This guide provides an in-depth technical overview of the potential hazards and safe handling procedures for 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes data from structurally analogous compounds to offer a robust framework for risk assessment and management. Our primary directive is to empower researchers with the knowledge to work safely and effectively, mitigating risks before they arise.
Compound Identification and Inferred Hazard Profile
Chemical Identity:
| Descriptor | Value |
| IUPAC Name | 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole |
| Synonyms | 3-(Chloromethyl)-5-(tetrahydropyran-4-yl)-1,2,4-oxadiazole |
| Molecular Formula | C8H11ClN2O2 |
| Molecular Weight | 202.64 g/mol |
| CAS Number | Not available |
| Chemical Structure | (A visual representation would be placed here) |
Inferred Hazard Classification:
Due to the presence of the chloromethyl group, this compound should be handled as a substance of high concern . Based on data from analogous chloromethyl compounds, the following Globally Harmonized System (GHS) classifications are inferred.[1][2][3]
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Carcinogenicity | Category 1B | H350: May cause cancer |
| Specific Target Organ Toxicity | Single Exposure (Respiratory) | Category 3 |
Signal Word: Danger
Pictograms:
(GHS pictograms for Corrosion, Health Hazard, and Acute Toxicity (skull and crossbones) would be displayed here)
The Chemistry of Concern: Understanding the Reactivity of the Chloromethyl Group
The primary driver of the toxicological profile of 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole is the chloromethyl moiety . This functional group is a potent alkylating agent . The electrophilic carbon atom is susceptible to nucleophilic attack by biological macromolecules such as DNA, RNA, and proteins. This alkylation can lead to mutagenic and carcinogenic effects.[1] The high reactivity also contributes to its corrosive and irritant properties.
The 1,2,4-oxadiazole ring is a stable heterocyclic scaffold commonly found in pharmacologically active molecules.[4][5] While the ring itself is generally considered to have low intrinsic toxicity, its presence can influence the overall physicochemical properties of the molecule, such as solubility and metabolic stability. The oxane (tetrahydropyran) group is a saturated ether and is not expected to contribute significantly to the compound's toxicity.[6][7]
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
Given the inferred high hazard level, stringent control measures are mandatory. The principle of "as low as reasonably practicable" (ALARP) for exposure should be rigorously applied.
Workflow for Safe Handling:
Caption: Workflow for the safe handling of 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole.
Personal Protective Equipment (PPE) Specifications:
| Protection Type | Specification | Rationale |
| Respiratory | Full-face respirator with combination organic vapor and acid gas cartridges. | To protect against inhalation of toxic and corrosive vapors or aerosols.[2] |
| Hand | Heavy-duty, chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended. | To prevent skin contact with a corrosive and potentially sensitizing substance. |
| Eye/Face | Chemical splash goggles and a full-face shield. | To provide maximum protection against splashes and vapors. |
| Body | Chemical-resistant lab coat or apron over long-sleeved clothing, and closed-toe shoes. | To protect the skin from accidental contact. |
Standard Operating Procedures: From Receipt to Disposal
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.
-
Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
The storage area should be clearly marked with appropriate hazard warnings.
Handling and Use:
-
All handling of the solid or solutions must be conducted in a certified chemical fume hood.
-
Avoid the generation of dust. If possible, handle as a solution with a low-volatility solvent.
-
Use dedicated glassware and equipment.
-
Do not work alone when handling this compound.
Waste Disposal:
-
All waste materials, including contaminated PPE, glassware, and residual compound, must be collected in a designated, labeled hazardous waste container.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols. Do not dispose of down the drain.
Emergency Procedures: Preparedness and Response
Emergency Response Workflow:
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Methodological & Application
Application Note & Protocols: Utilizing 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole as a Covalent Chemical Probe
Introduction: The Power of Targeted Covalent Probes
Covalent chemical probes are indispensable tools in chemical biology and drug discovery, offering unparalleled potency, selectivity, and prolonged duration of action by forming a stable bond with their protein target.[1][2] Unlike reversible inhibitors, targeted covalent inhibitors (TCIs) combine a recognition scaffold, which provides initial binding affinity and selectivity, with a moderately reactive electrophilic "warhead" that covalently modifies a specific nucleophilic amino acid residue within the binding site.[3] This strategy can capture challenging targets, including those with shallow binding pockets or high concentrations of endogenous ligands.[4]
This document provides a detailed guide to the application of 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole , hereafter referred to as CMO-Oxadiazole , a novel covalent probe. CMO-Oxadiazole features a chloroalkane warhead, a class of mildly reactive electrophiles known for requiring high binding affinity to drive covalent modification, thus minimizing off-target reactivity.[1][5] The probe's scaffold consists of a 1,2,4-oxadiazole ring, a metabolically stable bioisostere for ester and amide groups, linked to an oxane (tetrahydropyran) moiety, which often imparts favorable physicochemical properties.[6][7][8] This guide details the probe's mechanism of action and provides robust protocols for its use in target validation and discovery.
| Compound Name | Structure | Molecular Formula | Molecular Weight |
| 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole (CMO-Oxadiazole) | ![]() | C₈H₁₁ClN₂O₂ | 202.64 g/mol |
Mechanism of Covalent Modification
The utility of CMO-Oxadiazole as a covalent probe is driven by the electrophilic chloromethyl group. This group functions as a warhead that reacts with nucleophilic amino acid residues on a target protein via a bimolecular nucleophilic substitution (S_N2) reaction.
Key Features of the Chloroalkane Warhead:
-
Reactivity: Chloroalkanes are considered "soft" or mild electrophiles.[5] Unlike highly reactive warheads (e.g., sulfonyl fluorides) or Michael acceptors (e.g., acrylamides), chloroalkanes typically require prolonged proximity and precise orientation to their nucleophilic partner, a condition met when the probe is non-covalently bound within a protein's active or allosteric site.[9][10] This inherent stability reduces the likelihood of promiscuous, off-target labeling in the proteome.[11]
-
Target Residues: The primary target for alkylating agents like CMO-Oxadiazole is the thiol side chain of cysteine , which is highly nucleophilic.[10][12][13] However, depending on the local microenvironment (e.g., lowered pKa) within a protein binding pocket, other nucleophilic residues such as histidine , lysine , and potentially serine can also be targeted.[9][14]
The covalent modification proceeds as follows:
-
Non-covalent Binding: The CMO-Oxadiazole probe first binds reversibly to the target protein, driven by interactions with the oxane and oxadiazole scaffold.
-
Covalent Reaction: A suitably positioned nucleophilic residue (e.g., Cys-SH) attacks the carbon of the chloromethyl group, displacing the chloride leaving group.
-
Irreversible Adduct Formation: A stable thioether (or similar) bond is formed, permanently linking the probe to the protein.
Caption: S_N2 reaction pathway of CMO-Oxadiazole with a target protein.
Core Applications & Experimental Protocols
This section outlines key applications for CMO-Oxadiazole, from confirming target engagement with a purified protein to identifying novel targets in a complex cellular environment.
Application 1: Validation of Covalent Target Modification by Intact Protein Mass Spectrometry
Objective: To confirm that CMO-Oxadiazole forms a covalent adduct with a purified protein of interest (POI) and to determine the stoichiometry of labeling.
Principle: Intact protein mass spectrometry (MS) measures the precise molecular weight of a protein.[15][16] Covalent modification by CMO-Oxadiazole will result in a predictable mass shift equal to the molecular weight of the probe minus HCl (202.64 - 36.46 = 166.18 Da ).[17][18]
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of CMO-Oxadiazole in DMSO.
-
Prepare the purified POI at a concentration of 1-5 µM in an MS-compatible buffer (e.g., 50 mM ammonium bicarbonate, pH 7.8).
-
-
Labeling Reaction:
-
In separate microcentrifuge tubes, combine the POI with either CMO-Oxadiazole (e.g., 10-fold molar excess) or an equivalent volume of DMSO (vehicle control).
-
Incubate reactions at room temperature or 37°C for 1-4 hours. Rationale: Incubation time may need optimization depending on the reactivity of the target residue.
-
-
Reaction Quenching (Optional but Recommended):
-
Add a reducing agent such as DTT or β-mercaptoethanol to a final concentration of 5-10 mM to quench any unreacted probe.
-
-
Sample Desalting:
-
Desalt the samples using a C4 ZipTip or equivalent solid-phase extraction method to remove non-volatile salts. Elute the protein in a solution compatible with ESI-MS (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Analyze the samples via liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer.
-
Deconvolute the resulting charge-state envelope to determine the average mass of the protein in both the treated and control samples.
-
-
Data Interpretation:
-
Compare the deconvoluted mass of the CMO-Oxadiazole-treated protein to the DMSO control.
-
A mass increase of ~166.18 Da confirms a single covalent modification. Multiples of this mass shift indicate multiple labeling events.
-
Application 2: Cellular Target Engagement using Competitive Activity-Based Protein Profiling (ABPP)
Objective: To assess the engagement of CMO-Oxadiazole with its target in a native cellular context and evaluate its selectivity.
Principle: Competitive ABPP is a powerful chemoproteomic method to assess the on- and off-target activities of covalent inhibitors.[19][20][21] Cells are pre-treated with CMO-Oxadiazole, which occupies the binding sites of its targets. The remaining available sites are then labeled with a broad-spectrum, reporter-tagged probe (e.g., a cysteine-reactive probe with a fluorescent or biotin tag). A reduction in signal from the broad-spectrum probe for a specific protein indicates successful target engagement by CMO-Oxadiazole.[22][23]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest to ~80-90% confluency.
-
Treat cells with varying concentrations of CMO-Oxadiazole (e.g., 0.1 µM to 10 µM) or DMSO vehicle for 1-2 hours in serum-free media. Rationale: A concentration range helps determine the cellular EC50 for target engagement.[24]
-
-
Proteome Harvesting:
-
Wash cells with cold PBS, then lyse in a suitable lysis buffer (e.g., PBS with 0.1% Triton X-100) and harvest the soluble proteome by centrifugation.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Broad-Spectrum Probe Labeling:
-
To 50 µg of proteome from each treatment condition, add a cysteine-reactive, alkyne-functionalized probe (e.g., iodoacetamide-alkyne) at a final concentration of 1-5 µM.
-
Incubate for 30 minutes at room temperature.
-
-
Click Chemistry Reaction:
-
To each sample, add the click-chemistry cocktail: Azide-reporter (e.g., Azide-Biotin or Azide-Fluorophore), copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).
-
Incubate for 1 hour at room temperature, protected from light if using a fluorescent reporter.
-
-
Analysis:
-
For Biotin Reporter: Add streptavidin-HRP conjugate, followed by a chemiluminescent substrate, and analyze by western blot for a known target. Alternatively, enrich biotinylated proteins on streptavidin beads for LC-MS/MS analysis.[25][26]
-
For Fluorescent Reporter: Separate proteins by SDS-PAGE and visualize labeled proteins using an in-gel fluorescence scanner.
-
-
Data Interpretation:
-
A dose-dependent decrease in the fluorescent or western blot signal for a specific protein band in the CMO-Oxadiazole-treated lanes compared to the DMSO control indicates target engagement.
-
Application 3: Proteome-Wide Target Identification via Chemoproteomics
Objective: To identify the unknown cellular targets of CMO-Oxadiazole.
Principle: This workflow requires a modified version of the probe containing a bioorthogonal handle, such as an alkyne, for subsequent enrichment.[25][26] Cells are treated with the alkyne-tagged probe (CMO-Oxa-Alkyne ). After lysis, probe-labeled proteins are conjugated to a biotin-azide tag via click chemistry.[27] These biotinylated proteins are then enriched using streptavidin affinity chromatography and identified by LC-MS/MS.[28][29]
Caption: Workflow for identifying cellular targets of CMO-Oxadiazole.
Protocol:
-
Probe Synthesis: Synthesize an analogue of CMO-Oxadiazole that incorporates a terminal alkyne group, creating CMO-Oxa-Alkyne . This handle should be added via a linker that does not disrupt the core binding scaffold.
-
Cell Treatment & Lysis:
-
Treat cells with CMO-Oxa-Alkyne (e.g., 1-10 µM) and a DMSO vehicle control for 1-2 hours.
-
Include a competition control by pre-treating cells with a 50-fold excess of the original CMO-Oxadiazole for 1 hour before adding CMO-Oxa-Alkyne. Rationale: True targets will show reduced labeling in the competition sample.[25][26]
-
Harvest and lyse cells as described in Application 2.
-
-
Click Chemistry & Enrichment:
-
Perform the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction on the proteomes using Biotin-Azide.
-
Incubate the biotinylated proteomes with streptavidin-agarose beads for 1-2 hours at 4°C to capture the labeled proteins.
-
Wash the beads extensively with high-salt and detergent buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate). Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide.[30]
-
Digest the enriched proteins into peptides using sequencing-grade trypsin overnight at 37°C.
-
Collect the peptide supernatant and analyze by LC-MS/MS.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database and identify the enriched proteins.
-
Quantify the relative abundance of identified proteins across the different samples (DMSO, Probe-treated, Competition).
-
True targets should be significantly enriched in the probe-treated sample compared to both the DMSO and competition controls.
-
Summary & Best Practices
| Parameter | Recommendation | Rationale |
| Probe Concentration | 1-10 µM (Cell-based) | Balance between target engagement and potential off-target effects. High concentrations (>10 µM) should be avoided.[24] |
| Incubation Time | 1-4 hours | Chloroalkanes are moderately reactive; sufficient time is needed for covalent bond formation. |
| Controls | Vehicle (DMSO), Competition | Essential for distinguishing specific, target-driven events from non-specific binding or experimental artifacts.[31] |
| Validation | Orthogonal Methods | Confirm findings from chemoproteomics with methods like western blotting, siRNA knockdown, or cellular thermal shift assays.[31] |
| Reactivity Assessment | GSH Assay | To quantify the intrinsic reactivity of the probe, a glutathione (GSH) stability assay can be performed.[11] |
References
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Chawla, G. (2018). 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review. Mini-Reviews in Medicinal Chemistry, 18(18), 1536-1547. [Link]
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Chawla, G. (2018). 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review. Bentham Science Publishers. [Link]
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van Esveld, S., et al. (2019). Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Nature Protocols, 14(7), 2185–2207. [Link]
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Zhang, T., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. PMC. [Link]
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LaMarr, W., et al. (2025). Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. [Link]
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Li, Z., et al. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules, 30(24), 5489. [Link]
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Martin, B. R., & Cravatt, B. F. (2022). Activity-based protein profiling: A graphical review. Journal of Proteomics, 268, 104711. [Link]
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Camci, E., & Karali, N. (2023). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. ResearchGate. [Link]
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Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8951–8968. [Link]
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Am Ende, C. W., & Chein, R. J. (2018). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. ACS Medicinal Chemistry Letters, 9(10), 963–966. [Link]
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Park, S., et al. (2022). Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines. Journal of the American Chemical Society, 144(40), 18456–18467. [Link]
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Cîrîc, A., et al. (2018). A JOURNEY THROUGH THE OXADIAZOLE-BASED COMPOUNDS: FROM SYNTHESIS TO APPLICATIONS. Farmacia, 66(5), 735-745. [Link]
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Gabizon, R., et al. (2018). Rapid covalent-probe discovery by electrophile fragment screening. bioRxiv. [Link]
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Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. ResearchGate. [Link]
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Sharma, S., et al. (2024). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]
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Application Notes and Protocols for the Synthesis of 3-(Thiomethyl)-1,2,4-Oxadiazole Derivatives
Introduction: The Strategic Importance of the 3-(Thiomethyl)-1,2,4-Oxadiazole Scaffold in Drug Discovery
The 1,2,4-oxadiazole ring is a privileged heterocyclic motif in medicinal chemistry, valued for its metabolic stability and its role as a bioisosteric replacement for amide and ester functionalities.[1][2] This five-membered heterocycle is a common feature in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The introduction of a flexible thioether linkage at the 3-position of the 1,2,4-oxadiazole core generates the 3-(thiomethyl)-1,2,4-oxadiazole scaffold. This structural modification allows for the exploration of new chemical space and the potential for enhanced biological activity through tailored interactions with target proteins. Several derivatives of thioether-linked oxadiazoles have shown promise as potent cytotoxic and antimicrobial agents, highlighting the synthetic and medicinal value of this compound class.[5][6]
This technical guide provides a comprehensive overview of the reaction conditions for the coupling of 3-chloromethyl-1,2,4-oxadiazole with a variety of thiols. We will delve into the mechanistic underpinnings of this S-alkylation reaction, present a detailed experimental protocol, and discuss critical parameters that influence the reaction's success. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize novel 3-(thiomethyl)-1,2,4-oxadiazole derivatives for their research and development programs.
The Core Reaction: Mechanistic Insights into S-Alkylation
The coupling of 3-chloromethyl-1,2,4-oxadiazole with thiols proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The key to this transformation is the deprotonation of the thiol (R-SH) to form a more nucleophilic thiolate anion (R-S⁻).
The Role of the Base
Thiols are generally weakly acidic, with pKa values typically around 10. To facilitate the formation of the highly nucleophilic thiolate anion, a suitable base is required. The choice of base is critical; it must be strong enough to deprotonate the thiol but not so strong as to cause unwanted side reactions.
Caption: SN2 Mechanism for the S-alkylation of a thiol.
Commonly employed bases for this transformation include:
-
Potassium Carbonate (K₂CO₃): A mild and inexpensive inorganic base that is widely used for S-alkylation reactions. It is effective in a variety of polar aprotic solvents.
-
Triethylamine (Et₃N): A common organic base that can also serve as a scavenger for the HCl generated during the reaction.
Recommended Reaction Conditions: A Tabulated Guide
The successful synthesis of 3-(thiomethyl)-1,2,4-oxadiazole derivatives can be achieved under various conditions. The optimal choice will depend on the specific thiol substrate and the desired scale of the reaction. The following table summarizes typical reaction parameters.
| Parameter | Recommended Conditions | Rationale and Expert Insights |
| Electrophile | 3-Chloromethyl-1,2,4-oxadiazole | The electron-withdrawing nature of the 1,2,4-oxadiazole ring activates the chloromethyl group, making it an excellent electrophile for SN2 reactions. |
| Nucleophile | Aliphatic or Aromatic Thiols | A wide range of thiols can be used. Aromatic thiols may be slightly less nucleophilic than aliphatic thiols due to resonance effects. |
| Base | Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) | K₂CO₃ is a solid base, often used in excess (1.5-2.0 equivalents). Et₃N is a liquid base and is typically used in slight excess (1.1-1.5 equivalents). |
| Solvent | Dimethylformamide (DMF), Acetonitrile (MeCN), or Ethanol (EtOH) | DMF and MeCN are excellent polar aprotic solvents that can solvate the ions involved in the reaction. EtOH can be used, especially when employing a corresponding alkoxide base. |
| Temperature | Room Temperature (20-25 °C) to 60 °C | The reaction often proceeds smoothly at room temperature. Gentle heating can be applied to accelerate the reaction, particularly with less reactive thiols. |
| Reaction Time | 2 - 12 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion. |
Detailed Experimental Protocol
This protocol provides a general procedure for the coupling of 3-chloromethyl-1,2,4-oxadiazole with a representative thiol.
Caption: Experimental workflow for the synthesis of 3-(thiomethyl)-1,2,4-oxadiazoles.
Materials and Reagents:
-
3-Chloromethyl-1,2,4-oxadiazole (1.0 equivalent)
-
Thiol of choice (1.0 equivalent)
-
Potassium Carbonate (K₂CO₃, 1.5 equivalents) or Triethylamine (Et₃N, 1.2 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Preparation of the Thiolate: To a stirred solution of the thiol (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.). Stir the resulting suspension at room temperature for 15-30 minutes to allow for the formation of the thiolate anion.
-
Addition of the Electrophile: To the suspension from step 1, add a solution of 3-chloromethyl-1,2,4-oxadiazole (1.0 eq.) in a minimal amount of anhydrous DMF dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). If the reaction is sluggish, it can be gently heated to 50-60 °C.
-
Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-(thiomethyl)-1,2,4-oxadiazole derivative.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The S-alkylation of thiols with 3-chloromethyl-1,2,4-oxadiazole is a robust and versatile method for the synthesis of a diverse range of 3-(thiomethyl)-1,2,4-oxadiazole derivatives. The reaction proceeds efficiently under mild conditions, utilizing readily available reagents. The insights and protocols provided in this guide are intended to empower researchers to confidently synthesize these valuable compounds for their drug discovery and development endeavors. The continued exploration of this chemical space is anticipated to yield novel therapeutic agents with improved pharmacological profiles.
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Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC. Available at: [Link]
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available at: [Link]
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Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Available at: [Link]
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Synthesis and characterization of two new macroheterocycles prepared from the reaction of 2,6-bis (chloromethyl) pyridine and thiodiglycol. Available at: [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available at: [Link]
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1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed. Available at: [Link]
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SYNTHESIS OF NOVEL 1,3,4-OXADIAZOLE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS. Available at: [Link]
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Synthesis and pesticidal activity of new 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety - PMC. Available at: [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available at: [Link]
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Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry | Open Access Journals. Available at: [Link]
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The Chloromethyl Group in 1,2,4-Oxadiazoles: A Versatile Linchpin for Chemical Diversification
An In-depth Guide to Synthetic Transformations and Applications for Researchers, Scientists, and Drug Development Professionals.
The 1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry and materials science, prized for its metabolic stability and its role as a bioisostere for ester and amide functionalities.[1][2][3] The introduction of a chloromethyl group onto this privileged scaffold unlocks a vast potential for chemical diversification, providing a reactive handle for a multitude of subsequent transformations. This guide offers a detailed exploration of the functionalization of the chloromethyl group in 1,2,4-oxadiazoles, presenting a curated selection of application notes and detailed protocols to empower researchers in their synthetic endeavors.
The Strategic Importance of the Chloromethyl-1,2,4-Oxadiazole Synthon
The chloromethyl group, a seemingly simple substituent, is a powerful tool in the synthetic chemist's arsenal. Its reactivity as a benzylic-type halide allows for a broad range of nucleophilic substitution and cross-coupling reactions, enabling the introduction of a diverse array of functional groups. This versatility is paramount in drug discovery for structure-activity relationship (SAR) studies and in materials science for tuning the electronic and photophysical properties of organic molecules.[4][5]
Foundational Synthesis: Accessing the Chloromethyl-1,2,4-Oxadiazole Precursor
A reliable and scalable synthesis of the chloromethyl-1,2,4-oxadiazole starting material is the crucial first step. The most common and efficient method involves the cyclization of an appropriate amidoxime with chloroacetyl chloride.
Protocol 1: Synthesis of 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole
This protocol details the synthesis of a common chloromethyl-1,2,4-oxadiazole precursor.
Materials:
-
Benzamidoxime
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or Benzene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzamidoxime (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole.[6]
Key Functionalization Pathways of the Chloromethyl Group
The chloromethyl group serves as a versatile electrophilic site for a variety of transformations. The following sections detail key reaction classes with accompanying protocols.
Nucleophilic Substitution Reactions: Building Blocks for Further Diversity
Nucleophilic substitution is the most direct method to functionalize the chloromethyl group. A wide range of nucleophiles can be employed to introduce new functionalities.
The nitrile group is a valuable functional handle that can be further elaborated into amines, carboxylic acids, or tetrazoles.
-
Application Note: The introduction of a cyanomethyl group can be a key step in the synthesis of novel kinase inhibitors, where the nitrile can act as a hydrogen bond acceptor or be further functionalized to interact with the target protein.
dot
Caption: Workflow for the cyanation of chloromethyl-1,2,4-oxadiazoles.
Protocol 2: Synthesis of (3-Phenyl-1,2,4-oxadiazol-5-yl)acetonitrile
Materials:
-
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole
-
Potassium cyanide (KCN)
-
Acetonitrile (CH₃CN)
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (1.0 eq) in acetonitrile.
-
Add potassium cyanide (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with water (Caution: KCN is toxic, and acidification will produce toxic HCN gas. Work in a well-ventilated fume hood).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired acetonitrile derivative.
The displacement of the chloride with sulfur or oxygen nucleophiles provides access to a wide range of thioethers and ethers, which are common motifs in bioactive molecules.
-
Application Note: Thioether linkages are prevalent in many classes of drugs, including enzyme inhibitors. The introduction of a thioether at this position can modulate the lipophilicity and metabolic stability of the molecule.[7]
dot
Caption: General scheme for thioether and ether synthesis.
Protocol 3: General Procedure for Thioether/Ether Synthesis
Materials:
-
5-(Chloromethyl)-3-aryl-1,2,4-oxadiazole
-
Thiol or Alcohol/Phenol (1.1 eq)
-
Potassium carbonate or Sodium hydride (1.2 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
To a solution of the thiol or alcohol/phenol in DMF, add the base portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of 5-(chloromethyl)-3-aryl-1,2,4-oxadiazole in DMF dropwise.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
The reaction with primary or secondary amines yields the corresponding aminomethyl derivatives, which are fundamental for introducing basic centers and hydrogen bonding capabilities.
-
Application Note: The introduction of an amine functionality is a common strategy in drug design to improve solubility and to introduce a key interaction point with biological targets, such as the acidic residues in an enzyme's active site.
Oxidation to Aldehydes: A Gateway to Further C-C Bond Formations
The oxidation of the chloromethyl group to a formyl group provides a valuable aldehyde intermediate, which can participate in a plethora of subsequent reactions, including Wittig olefination, reductive amination, and aldol reactions. Several classical methods are applicable.
Table 1: Comparison of Oxidation Methods for Chloromethyl to Formyl Conversion
| Reaction Name | Reagents | General Conditions | Key Considerations |
| Sommelet Reaction | Hexamethylenetetramine (urotropine), followed by acidic hydrolysis | Chloroform or other inert solvents, followed by aqueous acid. | Good for aromatic and heterocyclic aldehydes. The intermediate quaternary ammonium salt is typically isolated. |
| Kornblum Oxidation | Dimethyl sulfoxide (DMSO), base (e.g., NaHCO₃) | Heating in DMSO. | A simple and effective method, particularly for activated halides. |
| Hass-Bender Oxidation | Sodium salt of 2-nitropropane | Aprotic solvent. | Proceeds via an SN2 mechanism followed by a pericyclic rearrangement. |
Protocol 4: Sommelet Reaction for Aldehyde Synthesis
Materials:
-
5-(Chloromethyl)-3-aryl-1,2,4-oxadiazole
-
Hexamethylenetetramine
-
Chloroform
-
50% Acetic acid
Procedure:
-
Dissolve hexamethylenetetramine (1.1 eq) in chloroform and add a solution of 5-(chloromethyl)-3-aryl-1,2,4-oxadiazole (1.0 eq) in chloroform.
-
Reflux the mixture until the quaternary ammonium salt precipitates.
-
Filter the salt, wash with chloroform, and dry.
-
Hydrolyze the salt by refluxing with 50% aqueous acetic acid.
-
After cooling, extract the aldehyde with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography or distillation.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New C-C Bonds
The chloromethyl group can act as an electrophile in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are powerful tools for constructing complex molecular architectures.
dot
Caption: Overview of key palladium-catalyzed cross-coupling reactions.
-
Expertise & Experience: The success of these cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. For Suzuki-Miyaura coupling of these benzylic-type chlorides, phosphine ligands such as SPhos or XPhos are often effective. The Sonogashira coupling typically requires a copper co-catalyst, although copper-free conditions have been developed. The Heck reaction with benzyl chlorides can sometimes be challenging due to competing β-hydride elimination from the alkyl-palladium intermediate.
Protocol 5: General Guidance for Suzuki-Miyaura Coupling
Materials:
-
5-(Chloromethyl)-3-aryl-1,2,4-oxadiazole
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
In a Schlenk flask, combine the 5-(chloromethyl)-3-aryl-1,2,4-oxadiazole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent(s) and heat the reaction to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Applications in Drug Discovery and Materials Science
The diverse functionalities that can be introduced via the chloromethyl group make these 1,2,4-oxadiazole derivatives highly valuable in various fields.
Medicinal Chemistry: Scaffolds for Bioactive Agents
The 1,2,4-oxadiazole ring is a well-established bioisostere of esters and amides, offering improved metabolic stability and pharmacokinetic properties.[1][2][3] The functionalization of the chloromethyl group allows for the fine-tuning of a molecule's properties to optimize its interaction with a biological target.
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core with various substituents that occupy different pockets of the ATP binding site. The functionalized methyl group at the 5-position of the 1,2,4-oxadiazole can be tailored to interact with the solvent-exposed region or to form key hydrogen bonds.
-
Antimicrobial Agents: The introduction of specific functional groups can enhance the antimicrobial activity of 1,2,4-oxadiazole derivatives. For example, the SAR of a series of oxadiazole antibiotics revealed that modifications at the 5-position significantly impact their efficacy against Gram-positive bacteria, including MRSA.[4]
Materials Science: Building Blocks for Organic Electronics
The rigid, planar structure of the 1,2,4-oxadiazole ring, combined with its electron-withdrawing nature, makes it an attractive building block for organic electronic materials.
-
Organic Light-Emitting Diodes (OLEDs): Oxadiazole derivatives are widely used as electron-transporting and hole-blocking materials in OLEDs due to their high electron affinity and wide bandgap.[2][8] The functionalization of the chloromethyl group allows for the attachment of other chromophores or charge-transporting moieties to create multifunctional materials with tailored optoelectronic properties.
Conclusion
The chloromethyl group on the 1,2,4-oxadiazole ring is a versatile and powerful synthetic handle. Its reactivity enables a wide range of chemical transformations, from simple nucleophilic substitutions to complex palladium-catalyzed cross-coupling reactions. This chemical tractability, coupled with the desirable physicochemical properties of the 1,2,4-oxadiazole core, makes chloromethyl-1,2,4-oxadiazoles invaluable building blocks in the design and synthesis of novel therapeutic agents and advanced organic materials. The protocols and insights provided in this guide are intended to facilitate the exploration of this rich and rewarding area of chemistry.
References
-
RASAYAN Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1] OXAZIN-4-YL) ACETATE DERIV. [Link]
-
Camci, M. T., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638. [Link]
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ResearchGate. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. [Link]
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MDPI. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
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ACS Publications. (2015). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry, 58(3), 1265-1276. [Link]
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MDPI. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. Molecules, 28(6), 2681. [Link]
-
ResearchGate. (n.d.). Synthesis of 5-chloromethyl-3-substituted 1,2,4-oxadiazoles. [Link]
-
RSC Publishing. (2025). Multifunctional oxadiazole-based ultraviolet-emitting materials used as hosts for multicolor phosphorescence. Journal of Materials Chemistry C. [Link]
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Application Note & Protocols: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis using 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole
Abstract
In the fast-paced environment of drug discovery, the rapid synthesis and derivatization of novel chemical entities are paramount.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction times from hours or days to mere minutes, thereby enhancing the efficiency of lead optimization cycles.[2] This guide provides a comprehensive overview and detailed protocols for the application of 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole, a versatile and highly functional building block, in microwave-assisted reactions. We will delve into the principles of microwave heating, provide step-by-step protocols for its use in nucleophilic substitution reactions, and discuss optimization strategies and safety considerations. The methodologies presented herein are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage high-speed synthesis to expedite their research programs.
The MAOS Advantage: A Paradigm Shift from Conventional Heating
Traditional synthetic chemistry relies on conductive heating, where heat is transferred from an external source through the vessel walls into the reaction mixture. This process is often slow and inefficient, leading to non-uniform temperature distribution. Microwave-assisted synthesis operates on a fundamentally different principle: dielectric heating.[3] Polar molecules or ions within the reaction mixture align with the rapidly oscillating electromagnetic field of the microwaves. This constant reorientation generates friction, resulting in rapid and uniform heating throughout the bulk of the solution.[1][3]
This "in-core" heating mechanism offers several distinct advantages:
-
Dramatic Rate Acceleration: Reactions can be completed up to 1,000 times faster than with conventional heating methods.[4] This is primarily due to the ability to rapidly reach and maintain temperatures far above the solvent's atmospheric boiling point in sealed, pressurized vessels.[5]
-
Improved Yields and Purity: The rapid and uniform heating minimizes the formation of side products and thermal degradation, often leading to cleaner reaction profiles and higher isolated yields.[6][7]
-
Enhanced Reproducibility: Modern microwave reactors allow for precise control over temperature and pressure, ensuring highly reproducible experimental outcomes.[1]
-
Greener Chemistry: MAOS often requires less solvent and consumes significantly less energy compared to conventional refluxing, aligning with the principles of sustainable chemistry.[5][6][8]
Figure 2: The strategic components of the title reagent and its role in nucleophilic substitution.
Core Application: Microwave-Assisted Nucleophilic Substitution
The primary application for this reagent is in nucleophilic substitution reactions, particularly the alkylation of nitrogen, oxygen, and sulfur nucleophiles. This allows for the covalent linkage of the oxadiazole-oxan scaffold to a diverse range of molecular cores, making it an ideal tool for structure-activity relationship (SAR) studies.
The general reaction proceeds by deprotonation of the nucleophile with a suitable base, followed by attack on the electrophilic chloromethyl carbon, displacing the chloride leaving group. Microwave irradiation dramatically accelerates this process.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always perform a risk assessment before beginning any new procedure. Use of a dedicated microwave reactor designed for chemical synthesis with integrated temperature and pressure sensors is mandatory for safety. [9]
Materials and Equipment
| Item | Details/Specification |
| Microwave Reactor | Dedicated single-mode reactor with pressure & temperature control |
| Reaction Vessels | 10 mL or 20 mL microwave process vials with stir bars |
| Reagents | 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole |
| Nucleophile (e.g., imidazole, 4-methoxyphenol, etc.) | |
| Base (e.g., K₂CO₃, Cs₂CO₃ - anhydrous) | |
| Solvents | Anhydrous DMF, Acetonitrile (MeCN), or NMP |
| Workup | Ethyl Acetate, Water, Brine, Na₂SO₄ or MgSO₄ |
| Purification | Silica gel for column chromatography |
Protocol 1: General Procedure for Microwave-Assisted N-Alkylation of Imidazole
This protocol details the reaction of the title compound with imidazole as a representative nitrogen heterocycle.
-
Vessel Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add imidazole (68 mg, 1.0 mmol, 1.0 equiv.).
-
Reagent Addition: Add 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole (216.5 mg, 1.0 mmol, 1.0 equiv.) and potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv.).
-
Causality Note: Potassium carbonate is a mild, inexpensive base suitable for deprotonating imidazole. Using at least two equivalents ensures the reaction goes to completion. Cesium carbonate (Cs₂CO₃) can be used for less reactive nucleophiles due to its higher solubility and basicity. [10]3. Solvent Addition: Add 4.0 mL of anhydrous N,N-dimethylformamide (DMF).
-
Causality Note: DMF is an excellent solvent for MAOS due to its high boiling point (153 °C) and strong dipole moment, allowing for efficient microwave energy absorption and access to high reaction temperatures. [5]4. Sealing: Securely cap the vessel using a specialized crimper.
-
-
Microwave Irradiation: Place the vessel in the microwave reactor cavity. Set the following parameters:
-
Temperature: 120 °C (Hold)
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power: Dynamic (reactor automatically adjusts power to maintain temperature)
-
Stirring: High
-
-
Cooling: After irradiation is complete, allow the vessel to cool to below 50 °C using the reactor's compressed air cooling system before carefully removing it from the cavity. 7. Workup:
-
Open the vial and transfer the contents to a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product, 1-((5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole.
Figure 3: A typical experimental workflow for microwave-assisted nucleophilic substitution.
Optimization and Substrate Scope
The power of MAOS lies in its ability to facilitate rapid reaction optimization. [1]A matrix of conditions can be explored in a matter of hours, rather than days. Below is a representative table illustrating how one might optimize the reaction conditions.
Table 1: Example of Microwave Reaction Optimization
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Conversion (%)* |
| 1 | K₂CO₃ (2.0) | MeCN | 120 | 10 | 65 |
| 2 | K₂CO₃ (2.0) | DMF | 120 | 10 | 95 |
| 3 | Cs₂CO₃ (2.0) | MeCN | 120 | 10 | 92 |
| 4 | Cs₂CO₃ (2.0) | DMF | 120 | 10 | >99 |
| 5 | K₂CO₃ (2.0) | DMF | 100 | 10 | 78 |
| 6 | K₂CO₃ (2.0) | DMF | 140 | 5 | >99 |
*Conversion determined by LC-MS analysis of the crude reaction mixture.
-
Analysis: The data suggests that DMF is a superior solvent to acetonitrile for this transformation (Entry 2 vs. 1). While Cs₂CO₃ is effective, the less expensive K₂CO₃ provides excellent conversion in DMF at 120 °C. Increasing the temperature to 140 °C allows for a reduction in reaction time (Entry 6).
The optimized conditions can then be applied to a range of nucleophiles to explore the substrate scope and build a compound library.
Table 2: Example of Substrate Scope
| Entry | Nucleophile | Product | Time (min) | Yield (%)* |
| 1 | Imidazole | N-Alkylated Imidazole | 10 | 91 |
| 2 | 4-Methoxyphenol | O-Alkylated Phenol | 15 | 85 |
| 3 | Benzotriazole | N-Alkylated Benzotriazole | 10 | 94 |
| 4 | Piperidine | N-Alkylated Piperidine | 5 | 96 |
| 5 | Thiophenol | S-Alkylated Thiol | 15 | 88 |
*Isolated yield after purification.
Critical Safety Considerations
While a powerful tool, MAOS requires strict adherence to safety protocols.
-
Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis. [9]Laboratory-grade reactors are built with corrosion-resistant cavities, robust pressure containment, and essential safety interlocks.
-
Pressure Management: Reactions are performed in sealed vessels and generate high internal pressures. Always use vials and caps rated for the temperatures and pressures you intend to reach and never exceed the manufacturer's recommendations. * Solvent Choice: Be aware of the stability of your solvents and reagents at high temperatures. Avoid highly volatile or non-polar solvents that do not absorb microwave energy efficiently. [5]* Exothermic Reactions: Exercise extreme caution with reactions known to be highly exothermic. Start with small-scale reactions and lower temperatures to gauge the reaction kinetics before scaling up.
-
Proper Training: Ensure all operators are thoroughly trained on the specific microwave reactor being used. The best safety device is a knowledgeable and cautious operator. [9]
Conclusion
3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole is a valuable building block for modern medicinal chemistry. When combined with the speed and efficiency of microwave-assisted synthesis, it enables the rapid generation of diverse compound libraries. The protocols and principles outlined in this guide demonstrate a robust and reliable method for performing nucleophilic substitutions, significantly shortening synthesis times and accelerating the drug discovery process. By understanding the causality behind experimental choices and adhering to strict safety standards, researchers can effectively harness this powerful technology to achieve their synthetic goals.
References
- EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
- Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
- RFHIC. (n.d.). Microwave-Driven Chemical Reactions.
- Varma, R. S. (n.d.). Greener and expeditious synthesis of bioactive heterocycles using microwave irradiation. Pure and Applied Chemistry.
- Smolecule. (2023, August 15). 3-(Chloromethyl)-1,2,4-oxadiazole.
- Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63.
- Bogdal, D., & Pielichowski, J. (n.d.). REMARKABLE FAST N-ALKYLATION OF AZAHETEROCYCLES UNDER MICROWAVE IRRADIATION IN DRY MEDIA. Heterocycles.
- Milen, M., et al. (2010). Solid–Liquid Phase Alkylation of N-Heterocycles: Microwave-Assisted Synthesis as an Environmentally Friendly Alternative. Synthetic Communications.
- Strauss, C. (n.d.). Drug Discovery at the Speed of Light. CEM Corporation.
- Rodríguez, H., et al. (2001). Alkylation of some pyrimidine and purine derivatives in the absence of solvent using microwave-assisted method. Molecules.
- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
- Pace, A., & Pierro, P. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic and Biomolecular Chemistry.
- Cativiela, C., et al. (n.d.). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules.
- Glasnov, T. N., & Kappe, C. O. (n.d.). Microwave-Assisted Synthesis of a Pyrazolo[3,4-b]quinolinone Library. Organic Syntheses.
- Karaca, G., et al. (2023). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. Journal of Heterocyclic Chemistry.
- Organic Chemistry Portal. (n.d.). Microwave Synthesis.
- Srivastava, R. M., et al. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology.
- Anton Paar. (n.d.). Microwave-Assisted Green Synthesis. Anton Paar Wiki.
- Calbo, F., et al. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences.
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Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole
Welcome to the technical support center for the purification of 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity. The methodologies and recommendations provided herein are synthesized from established protocols for analogous 1,2,4-oxadiazole derivatives and are grounded in fundamental principles of organic chemistry.
Understanding the Chemistry: Potential Impurities
The synthesis of 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole typically involves the cyclization of an amidoxime with a chloroacetylating agent. Potential impurities can arise from unreacted starting materials, side reactions, or degradation. Common impurities may include:
-
Starting Materials: Unreacted oxane-4-carboxamidoxime or chloroacetyl chloride/anhydride.
-
Hydrolysis Product: 3-(Hydroxymethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole, resulting from the hydrolysis of the chloromethyl group.
-
Dimerization Products: Self-reaction of starting materials or intermediates.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to identify the presence of these impurities and to optimize the purification strategy.[1][2]
Troubleshooting Guide
This section addresses common issues encountered during the purification of 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole.
Issue 1: The isolated product is an oil or a waxy solid and does not crystallize.
-
Plausible Causes:
-
Presence of Impurities: Residual solvents or low-molecular-weight by-products can act as an oiling agent, preventing crystallization.
-
Hygroscopic Nature: The compound may have absorbed moisture from the atmosphere.
-
Low Melting Point: The pure compound may have a low melting point, close to room temperature.
-
-
Solutions:
-
Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under high vacuum. Gentle heating may be applied if the compound is thermally stable.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the desired compound is sparingly soluble, such as hexane or a mixture of hexane and ethyl acetate. This can help to wash away more soluble impurities.
-
Column Chromatography: If trituration fails, purification by column chromatography is the most effective method to remove a broad range of impurities.[1][3]
-
Issue 2: Low purity or recovery after recrystallization.
-
Plausible Causes:
-
Inappropriate Solvent Choice: The solvent may be too good, leading to high solubility even at low temperatures and thus poor recovery. Conversely, a poor solvent might not dissolve the compound sufficiently when hot. Impurities may also co-crystallize if their solubility properties are similar to the product.
-
Cooling Rate: Cooling the solution too rapidly can trap impurities within the crystal lattice.
-
-
Solutions:
-
Solvent Screening: Perform small-scale solubility tests to identify an optimal recrystallization solvent or solvent system. Ideal solvents should dissolve the compound completely at elevated temperatures and have low solubility at room temperature or below. For many oxadiazole derivatives, ethanol, methanol, or mixtures of ethyl acetate and hexanes are effective.[4][5][6]
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator. This promotes the formation of well-defined crystals and excludes impurities.[3]
-
Washing: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[3]
-
Issue 3: Poor separation during column chromatography.
-
Plausible Causes:
-
Incorrect Eluent System: The polarity of the mobile phase may be too high or too low, resulting in either co-elution of compounds or the product remaining on the column.
-
Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation.
-
Improper Column Packing: The presence of air bubbles or an uneven stationary phase bed can result in channeling and inefficient separation.[3]
-
-
Solutions:
-
TLC Optimization: Use TLC to determine the optimal eluent system. Aim for an Rf value of 0.2-0.4 for the desired compound. A common starting point for oxadiazole derivatives is a mixture of n-hexane and ethyl acetate.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that is subsequently evaporated after adsorbing the sample onto a small amount of silica gel (dry loading).[3]
-
Proper Packing: Ensure the column is packed uniformly without any air gaps.
-
Caption: A typical workflow for purifying 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting solvent system for recrystallizing 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole?
A1: Based on purification methods for structurally similar oxadiazole derivatives, a good starting point for recrystallization would be ethanol or a mixture of ethyl acetate and a non-polar solvent like hexane.[4][5][6] It is always advisable to perform small-scale solubility tests to determine the optimal solvent or solvent pair for your specific batch of crude product.
Q2: How can I monitor the purity of my fractions during column chromatography?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the purity of fractions.[1][2][3] Spot each fraction on a TLC plate, develop the plate in the same eluent system used for the column, and visualize the spots under UV light. Fractions containing only the spot corresponding to the pure product should be combined.
Q3: My compound appears pure by ¹H NMR, but the yield is low. What could be the issue?
A3: Low yield with high purity can result from several factors during purification:
-
Multiple Purification Steps: Each purification step (e.g., extraction, recrystallization, chromatography) will inevitably lead to some loss of material.
-
Sub-optimal Recrystallization: Using a solvent in which your compound has moderate solubility at low temperatures can lead to significant loss of product in the mother liquor.
-
Adsorption on Silica Gel: The compound may have strong interactions with the silica gel, leading to incomplete elution from the chromatography column.
Q4: Is 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole expected to be stable during purification?
A4: The 1,2,4-oxadiazole ring is generally stable under neutral and acidic conditions. However, the chloromethyl group is a potential site for nucleophilic substitution. Therefore, prolonged exposure to nucleophilic solvents (like methanol or water) at elevated temperatures or basic conditions should be avoided to prevent the formation of methoxy or hydroxy impurities. Purification should ideally be carried out using neutral solvents and at moderate temperatures.
Caption: Decision-making process for the purification of 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole.
Quantitative Data Summary
| Purification Method | Key Parameters | Expected Outcome | Reference |
| Recrystallization | Solvent: Ethanol, Ethanol/Water, or Ethyl Acetate/Hexane | Crystalline solid, purity >95% (may require optimization) | [4][5][6] |
| Column Chromatography | Stationary Phase: Silica Gel | Purity >98% | [1][3] |
| Mobile Phase (Eluent): n-Hexane/Ethyl Acetate gradient | Effective separation of non-polar and moderately polar impurities | [7] |
References
-
Synthesis, Characterization, Antimicrobial Potential, and Computational Studies of 1,3,4-Oxadiazole Derivatives. Molecules. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules. Available at: [Link]
- A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole. Google Patents.
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc. Available at: [Link]
-
Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm. Available at: [Link]
-
Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Journal of Heterocyclic Chemistry. Available at: [Link]
-
SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][4][8] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry. Available at: [Link]
-
Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. International Journal of Molecular Sciences. Available at: [Link]
-
Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules. Available at: [Link]
-
Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. ResearchGate. Available at: [Link]
Sources
- 1. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. CN117964574A - A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Reactivity of Chloromethyl-oxadiazoles in Nucleophilic Substitution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a common yet challenging issue in synthetic chemistry: the low reactivity of chloromethyl-oxadiazole intermediates in nucleophilic substitution reactions. The 1,2,4- and 1,3,4-oxadiazole rings are valuable bioisosteres in medicinal chemistry, but their successful functionalization is often hampered by unexpected sluggishness at the C5-chloromethyl position.[1][2]
This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, diagnose potential problems, and offer robust, step-by-step protocols to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Section 1: Foundational Issues & Diagnosis
Q1: My substitution reaction with a 5-chloromethyl-1,2,4-oxadiazole derivative has stalled. Starting material is largely unconsumed after 24 hours at room temperature. What are the primary factors to investigate?
A1: This is a classic scenario indicating that the activation energy for the desired bimolecular nucleophilic substitution (SN2) reaction is not being overcome.[3] The issue typically stems from one of four areas: the nucleophile, the substrate's electronic properties, the solvent, or the temperature.
First, let's diagnose the problem systematically. The oxadiazole ring is strongly electron-withdrawing, which should, in principle, activate the adjacent methylene carbon for nucleophilic attack.[4] If the reaction is failing, we must question our initial assumptions.
Troubleshooting Workflow:
Caption: Initial troubleshooting decision workflow.
Before making drastic changes, confirm the fundamentals:
-
Nucleophile Integrity: If your nucleophile is a salt (e.g., sodium thiophenolate), was it stored under inert, anhydrous conditions? If it is generated in situ with a base (e.g., amine, alcohol), is the base strong enough and added correctly?
-
Solvent Choice: SN2 reactions are highly sensitive to the solvent.[5] Protic solvents (water, methanol, ethanol) can form a "solvent cage" around the nucleophile through hydrogen bonding, drastically reducing its reactivity.[3] You must use a polar aprotic solvent.
-
Substrate Purity: Confirm the structure and purity of your chloromethyl-oxadiazole starting material.
If these basic checks pass, the problem is more nuanced and relates to the intrinsic reactivity of your specific system.
Section 2: Enhancing Nucleophilicity
Q2: I'm using a neutral nucleophile (e.g., a phenol or thiol) with a base like K₂CO₃, but the reaction is extremely slow. How can I improve this?
A2: This is a matter of nucleophile strength. While potassium carbonate is a convenient base, it may not be strong enough to fully deprotonate your nucleophile, resulting in a low concentration of the active, anionic form. The strength of a nucleophile is critical in SN2 reactions, as it is involved in the rate-determining step.[3]
Core Principle: A nucleophile's strength is correlated with the pKa of its conjugate acid. A stronger nucleophile is generated when the base used for deprotonation is significantly stronger than the resulting nucleophile itself.
Solutions:
-
Switch to a Stronger Base: Instead of K₂CO₃ (pKa of conjugate acid H₂CO₃ ≈ 10.3), use a more potent, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These will irreversibly and completely deprotonate most phenols and thiols, maximizing the concentration of the active nucleophile.
-
Change the Cation: For anionic nucleophiles, the counter-ion matters. In some aprotic solvents, cesium salts (e.g., using Cs₂CO₃ as the base) can be more effective than potassium or sodium salts due to better solubility and weaker ion-pairing with the nucleophile.[2]
-
Pre-form the Nucleophile: Do not add the base, nucleophile, and substrate all at once. First, stir the neutral nucleophile with the strong base (e.g., NaH) in the solvent for 15-30 minutes at room temperature to ensure complete formation of the nucleophilic anion before adding the chloromethyl-oxadiazole.[4]
Caption: Relationship between the SN2 mechanism and factors enhancing nucleophilicity.
Section 3: Optimizing Reaction Conditions & Catalysis
Q3: I've confirmed my nucleophile is strong, but the reaction remains sluggish even with heating. What solvent and catalyst strategies can I employ?
A3: This points to an issue with either substrate activation or leaving group ability. When a strong nucleophile is insufficient, the focus shifts to the reaction environment and substrate modification.
1. Solvent Optimization: The choice of a polar aprotic solvent is non-trivial; different solvents can have a significant impact on reaction rates.[6]
| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, D) | Boiling Point (°C) | Key Characteristics |
| N,N-Dimethylformamide (DMF) | 37 | 3.82 | 153 | Excellent dissolving power for salts. A workhorse solvent for SN2. |
| Dimethyl sulfoxide (DMSO) | 47 | 3.96 | 189 | Highly polar, can accelerate slow reactions. Can be difficult to remove. |
| Acetonitrile (ACN) | 38 | 3.92 | 82 | Less polar than DMF/DMSO but often effective and easier to remove. |
| Tetrahydrofuran (THF) | 7.5 | 1.75 | 66 | Lower polarity; good for organometallics but can be less effective for salt-based nucleophiles. |
Recommendation: If your reaction is slow in acetonitrile or THF, switching to DMF or DMSO is a logical next step.[7]
2. Catalytic Activation (The Finkelstein Reaction): Chloride is a good leaving group, but iodide is superb. The relative reactivity of halides as leaving groups is I⁻ > Br⁻ > Cl⁻ > F⁻.[8] You can exploit this by using a catalytic amount of an iodide salt, such as sodium iodide (NaI) or tetrabutylammonium iodide (TBAI).
This initiates an in situ Finkelstein reaction, where the chloride is reversibly replaced by an iodide. The resulting iodomethyl-oxadiazole is far more reactive towards your nucleophile. Even a small, steady-state concentration of the iodo-intermediate can dramatically accelerate the overall reaction.[9]
Protocol: Catalytic Finkelstein Approach
-
To your reaction vessel, add the chloromethyl-oxadiazole (1.0 eq), your nucleophile (1.1-1.5 eq), and the base (if required).
-
Add the chosen polar aprotic solvent (e.g., DMF or Acetone).
-
Add a catalytic amount of NaI or TBAI (0.1 eq).
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor by TLC or LC-MS.
Section 4: Advanced Strategy: Modifying the Leaving Group
Q4: My substrate is derived from a hydroxymethyl-oxadiazole precursor. The chlorination step is low-yielding, and the subsequent substitution is still problematic. Is there a better way?
A4: Absolutely. Instead of converting the alcohol to a chloride, you can transform it into an organic sulfonate, such as a tosylate (-OTs) or mesylate (-OMs). These are among the best leaving groups in organic chemistry because their negative charge is highly stabilized by resonance.[10][11][12] This two-step sequence is often more reliable and efficient than a chlorination/substitution pathway.
Advantages of the Sulfonate Strategy:
-
Mild Conditions: Alcohols are converted to tosylates or mesylates under mild conditions using tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine or triethylamine.[11]
-
High Reactivity: Tosylates and mesylates are significantly more reactive than chlorides in SN2 reactions, often allowing substitutions to occur at lower temperatures and with weaker nucleophiles.[13]
-
Stereochemical Control: The formation of the sulfonate ester does not affect the stereochemistry at the carbon atom, which is crucial if you have a chiral center.[12]
Experimental Workflow: Alcohol to Substituted Product via Tosylate
Caption: Highly reactive tosylate intermediate workflow.
This approach bypasses the potentially problematic chloromethyl intermediate entirely, providing a robust and often higher-yielding route to your target molecule.
Detailed Experimental Protocols
Protocol 1: General Procedure for S-Alkylation of a Chloromethyl-Oxadiazole [4][9]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Solvent: Add anhydrous DMF (to make a final concentration of ~0.5 M).
-
Nucleophile Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the thiol nucleophile (1.1 eq) in a small amount of anhydrous DMF.
-
Activation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should be observed.
-
Substrate Addition: Add a solution of the 5-chloromethyl-3-aryl-1,2,4-oxadiazole (1.0 eq) in anhydrous DMF dropwise.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, or heat to 50-70 °C if necessary.
-
Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: Conversion of a Hydroxymethyl- to a Tosyloxymethyl-Oxadiazole [11]
-
Setup: Dissolve the hydroxymethyl-oxadiazole (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (~0.2 M concentration) in a flask equipped with a magnetic stirrer.
-
Base: Add pyridine (2.0 eq) or triethylamine (2.0 eq). Cool the solution to 0 °C.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.
-
Workup: Dilute the reaction mixture with CH₂Cl₂. Wash sequentially with 1M HCl (to remove the base), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting tosylate is often pure enough for the next step but can be purified by chromatography if necessary. This intermediate should be used promptly as tosylates can degrade upon long-term storage.
References
-
ResearchGate. (n.d.). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. [Link]
-
LibreTexts Chemistry. (2021). Factors affecting rate of nucleophilic substitution reactions. [Link]
-
MDPI. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]
-
Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][7][9] OXAZIN-4-YL) ACETATE DERIV. [Link]
-
LibreTexts Chemistry. (2021). 4.5: Factors affecting the SN2 Reaction. [Link]
-
KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. In Organic Chemistry I. [Link]
-
Wikipedia. (n.d.). SN2 reaction. [Link]
-
LibreTexts Chemistry. (2019). 9.4: Tosylate—Another Good Leaving Group. [Link]
-
Scribd. (n.d.). Factors Affecting SN1 & SN2 Reactions. [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
-
YouTube. (2016). Leaving Group Derivatives. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. SN2 reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
Removing unreacted 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole from mixtures
Ticket ID: #OX-Cl-8492 Subject: Removal of unreacted 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering difficulty removing unreacted 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole (referred to hereafter as Impurity A ) from your reaction mixture.
Impurity A acts as a potent alkylating agent (electrophile) due to the chloromethyl moiety. Its removal is critical not only for chemical purity but because primary alkyl halides are structural alerts for Genotoxic Impurities (GTIs) .
This guide provides three validated workflows for removal, prioritized by efficiency and operational simplicity.
Decision Matrix: Select Your Workflow
Before proceeding, utilize this logic flow to determine the optimal removal strategy based on your mixture's composition and scale.
Figure 1: Decision matrix for selecting the appropriate purification workflow.
Method 1: Solid-Phase Scavenging (Recommended)
Best for: Late-stage intermediates, high-value compounds, and removing low-level impurities (<10%).
The Mechanism
Since Impurity A is an electrophile (alkyl chloride), it can be "fished out" using a polymer-supported nucleophile. This method avoids aqueous workup and prevents the formation of emulsion.
Recommended Resins
| Resin Type | Functional Group | Mechanism | Reactivity Profile |
| SiliaMetS® Thiol | Thiol (-SH) | Nucleophilic Displacement (SN2) | High. Thiols are soft nucleophiles, ideal for alkyl halides. |
| Polymer-Bound Amine | Diethylamine / Morpholine | Nucleophilic Displacement (SN2) | Moderate. Good for highly reactive halides; generates basic sites. |
| Thiourea Resin | Thiourea | Chelation / Displacement | Specific. Often used for metal scavenging but effective for reactive halides. |
Protocol: Thiol Resin Scavenging
-
Dissolution: Dissolve the crude mixture in a non-protic solvent (DCM, THF, or DMF). Avoid alcohols if possible to prevent competitive solvolysis.
-
Stoichiometry: Add 3–4 equivalents of Thiol resin relative to the estimated amount of Impurity A .
-
Note: Add 1.0 eq of organic base (e.g., DIPEA) to neutralize the HCl generated during the scavenging event, driving the equilibrium forward.
-
-
Incubation: Agitate (do not stir with magnetic bar to avoid grinding beads) at 40–50°C for 4–16 hours.
-
Why Heat? Alkyl chlorides are less reactive than bromides/iodides; thermal energy is required to overcome the activation barrier for the SN2 displacement on the solid phase [1].
-
-
Filtration: Filter the suspension through a fritted funnel or a celite pad.
-
Wash: Wash the resin cake with the reaction solvent (2x) to recover any non-specifically adsorbed product.
-
Concentrate: Evaporate the filtrate to obtain the purified product.
Method 2: Chemical Derivatization (Liquid-Liquid Extraction)
Best for: Large scale (>10g), cost-sensitive projects, or mixtures with high impurity loads (>10%).
The Mechanism
We intentionally react the unreacted Impurity A with a secondary amine to convert the neutral alkyl chloride into a basic tertiary amine. This allows the impurity to be sequestered into the aqueous phase using an acidic wash, while your neutral product remains in the organic phase [2].
Figure 2: Transformation of the lipophilic impurity into a water-soluble salt.
Protocol
-
Derivatization: To the reaction mixture, add 2.0 equivalents (relative to Impurity A) of a secondary amine such as dimethylamine (DMA) (2M in THF) or morpholine .
-
Reaction: Stir at room temperature or mild heat (40°C) until TLC/LCMS shows complete consumption of Impurity A .
-
Checkpoint: Ensure your desired product does not react with amines. 1,2,4-oxadiazoles are generally stable to amines under mild conditions, but prolonged heating with strong nucleophiles can cause ring opening [3].
-
-
Workup:
-
Dilute with organic solvent (EtOAc or DCM).[1]
-
Wash 1: 1M HCl or 10% Citric Acid (The impurity, now an amine, will protonate and partition into the water).
-
Wash 2: Brine (to remove residual water).
-
Dry: Dry over Na2SO4 and concentrate.
-
Method 3: Chromatography (Troubleshooting)
Best for: Final polishing or if the product is also basic (which rules out Method 2).
Column Parameters[2][3][4][5][6][7][8][9][10]
-
Stationary Phase: Standard Silica Gel (40–63 µm).
-
Mobile Phase: Hexanes/Ethyl Acetate or DCM/MeOH.
-
Issue: 3-(chloromethyl)-1,2,4-oxadiazoles can be unstable on acidic silica, potentially hydrolyzing to the alcohol (3-hydroxymethyl analog).
-
Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in the mobile phase to neutralize acidic sites.
Frequently Asked Questions (FAQs)
Q1: My product is also an amine. Can I use Method 2? A: No. If your product contains a basic nitrogen, it will co-extract into the acidic aqueous phase along with the derivatized impurity. In this case, use Method 1 (Thiol Resin) , as the thiol will selectively react with the alkyl chloride electrophile without affecting your amine product.
Q2: I see a new impurity appearing during silica chromatography. A: This is likely the hydrolysis product (alcohol). The chloromethyl group is susceptible to hydrolysis on acidic silica gel. Switch to Neutral Alumina or use the TEA-buffered silica method described in Method 3.
Q3: Is the 1,2,4-oxadiazole ring stable to the scavenging conditions? A: Generally, yes. The 1,2,4-oxadiazole ring is stable to mild acids and weak bases. However, it can undergo ring-opening (ANRORC-type mechanisms) in the presence of strong hydroxide bases or super-nucleophiles at high temperatures [3]. Keep temperatures below 60°C during scavenging.
Q4: Why not just distill it? A: 3-(chloromethyl)-1,2,4-oxadiazoles have relatively high boiling points and potential thermal instability. Distillation carries a high risk of decomposition or explosion (energetic heterocycle + alkyl halide). We strongly advise against distillation for this class of compounds.
References
-
Scavenging Resins in Organic Synthesis. Wipf Group, University of Pittsburgh. (2004).[2] Strategies for removing electrophiles using polymer-supported reagents.[2]
-
Chemical Derivatization Techniques. American Chemical Society (ACS Omega). (2024).[3][2] Development of derivatization methods for unstable halogenated compounds.
-
Reactivity of 1,2,4-Oxadiazoles. Chimica Italiana. (2014). Comprehensive review on the synthesis, reactivity, and stability of 1,2,4-oxadiazole rings.
-
Removal of Unreacted Electrophiles. Google Patents (US5632898A). Method for removing unreacted electrophiles from a reaction mixture using nucleophilic scavengers.[1][4]
Sources
Avoiding ring opening of 1,2,4-oxadiazoles during nucleophilic attack
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Ring Opening During Nucleophilic Attack
Welcome to the technical support center for 1,2,4-oxadiazole chemistry. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical knowledge and practical troubleshooting strategies to address a common challenge in working with 1,2,4-oxadiazoles: preventing ring opening during nucleophilic attack. This resource is structured to offer not just protocols, but a foundational understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: Why is the 1,2,4-oxadiazole ring susceptible to opening during nucleophilic reactions?
The susceptibility of the 1,2,4-oxadiazole ring to opening is rooted in its electronic structure. This five-membered heterocycle possesses a relatively low degree of aromaticity and a weak, cleavable O-N bond.[1] The carbon atoms at the C3 and C5 positions are electrophilic, making them targets for nucleophilic attack. This inherent reactivity profile means that under certain conditions, a nucleophilic attack can initiate a cascade of electronic rearrangements that lead to the scission of the fragile O-N bond, resulting in ring-opened products rather than the desired substitution.
Q2: What is the primary mechanism of ring opening?
The most common mechanism is a form of Additions of Nucleophile, Ring Opening, and Ring Closure (ANRORC) rearrangement.[1] In this process, the nucleophile first adds to either the C3 or C5 position of the oxadiazole ring. This addition disrupts the aromaticity and forms an unstable intermediate. Instead of a simple substitution, this intermediate can undergo a ring-opening event, typically involving the cleavage of the O-N bond. The resulting open-chain intermediate may then cyclize to form a new, more stable heterocyclic system, or it may be quenched to yield a linear product.
Q3: How do substituents on the 1,2,4-oxadiazole ring influence its stability?
Substituents play a critical role in modulating the reactivity of the oxadiazole ring. Electron-withdrawing groups attached to the C3 or C5 positions increase the electrophilicity of these carbons, making the ring more susceptible to an initial nucleophilic attack.[2] Conversely, electron-donating groups can decrease the electrophilicity, potentially slowing down the rate of nucleophilic addition and, in some cases, favoring the desired substitution over ring opening. The steric bulk of substituents can also influence the accessibility of the electrophilic centers to the incoming nucleophile.
Q4: What are the typical byproducts observed when ring opening occurs?
The nature of the byproducts is highly dependent on the starting materials and reaction conditions. Common byproducts arising from ring opening include various amides, amidines, and ureas, which result from the fragmentation and rearrangement of the oxadiazole core. In some cases, the ring-opened intermediate can re-cyclize to form different heterocyclic systems, such as 1,2,4-triazoles or other more stable isomers.
Troubleshooting Guides
Problem: My reaction shows a low yield of the desired nucleophilic substitution product, with a complex mixture of unidentified byproducts.
Possible Cause: Competing ring-opening pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield reactions.
Problem: My starting material is fully consumed, but I cannot isolate the expected product. Mass spectrometry suggests the formation of a product with the same mass as the desired product, but the NMR is inconsistent.
Possible Cause: Isomerization via a ring-opening/ring-closing mechanism.
Detailed Analysis and Actionable Steps:
-
Re-examine Spectroscopic Data: Carefully analyze the 1H and 13C NMR spectra for unexpected shifts that might indicate a different heterocyclic core. For instance, the chemical shifts for the ring carbons in a 1,2,4-triazole will differ from those of a 1,2,4-oxadiazole.[3]
-
Consider Isomeric Products: The ANRORC mechanism can lead to the formation of a constitutional isomer of your desired product. Map out potential isomeric structures that could arise from the recombination of the ring-opened fragments.
-
Advanced Structural Elucidation: Employ 2D NMR techniques (COSY, HMBC, HSQC) to definitively establish the connectivity of the atoms in the unexpected product.
-
Mechanistic Rationale: Once the isomeric structure is confirmed, work backward to propose a plausible ring-opening and re-cyclization pathway. This will provide valuable insight into the reactivity of your specific system and guide future modifications to your synthetic strategy.
Experimental Protocols & Mechanistic Insights
Competing Reaction Pathways: Nucleophilic Aromatic Substitution (SNAr) vs. Ring Opening
The outcome of a nucleophilic attack on a 1,2,4-oxadiazole is a delicate balance between two competing pathways.
Sources
Validation & Comparative
A Comparative Guide to the HPLC Retention Time of 3-(Chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazole and its Analogues
In the landscape of contemporary drug discovery, the 1,2,4-oxadiazole scaffold is a cornerstone of medicinal chemistry, prized for its metabolic stability and ability to engage in a wide array of biological interactions. The precise analytical characterization of novel oxadiazole derivatives is paramount for advancing these compounds through the development pipeline. High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique for assessing the purity and stability of these molecules.[1][2]
This guide provides an in-depth comparative analysis of the predicted High-Performance Liquid Chromatography (HPLC) retention time of the novel compound, 3-(Chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazole (Compound A) , and a curated set of its structural analogues. In the absence of direct experimental data for this specific molecule, this document serves as a predictive framework, grounded in established chromatographic principles and extensive literature on related heterocyclic compounds.[3][4] Our objective is to equip researchers, scientists, and drug development professionals with a robust, scientifically-driven approach to anticipating and interpreting the chromatographic behavior of this and similar chemical entities.
We will explore the causal relationships between molecular structure and retention time in reversed-phase HPLC, offering a detailed, hypothetical experimental protocol as a practical template for method development. The insights provided herein are designed to be immediately applicable to the challenges encountered in the analytical laboratories of the pharmaceutical industry.
The Critical Role of Structure in HPLC Retention
In reversed-phase HPLC, the retention of an analyte is primarily governed by its hydrophobicity. Molecules with greater non-polar character will interact more strongly with the non-polar stationary phase (typically C18), resulting in longer retention times. Conversely, more polar compounds will have a higher affinity for the polar mobile phase and elute earlier. Several factors can influence the retention time of a molecule, including the mobile phase composition, column temperature, and flow rate.[5][6][7]
The molecular structure of an analyte, however, is the intrinsic determinant of its chromatographic behavior under a given set of conditions. For the target compound and its analogues, we will consider the following structural modifications and their predicted impact on retention time:
-
Substitution of the Chloromethyl Group: The electronegative chlorine atom and the overall size of the chloromethyl group contribute to the molecule's polarity and steric profile. Replacing this group with others of varying polarity (e.g., methyl, hydroxymethyl) is expected to significantly alter the retention time.
-
Modification of the Tetrahydro-2H-pyran Ring: This saturated heterocyclic moiety contributes to the overall polarity of the molecule. Altering its structure, for instance, by introducing unsaturation or replacing it with a different cyclic system, will modulate the compound's interaction with the stationary phase.
-
Positional Isomerism: The arrangement of substituents on the oxadiazole ring can influence the molecule's dipole moment and its accessibility for interaction with the stationary phase, potentially leading to differences in retention for isomers.
A Proposed HPLC Methodology for Comparative Analysis
To establish a reliable comparative framework, a standardized reversed-phase HPLC method is proposed. This method is designed based on common practices for the analysis of oxadiazole and other nitrogen-containing heterocyclic compounds.[1][8][9]
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
Purified water (18.2 MΩ·cm).
-
Formic acid (FA), HPLC grade.
-
Analytical standards of the target compound and its analogues.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Rationale: The use of a C18 column necessitates a polar mobile phase for the elution of retained analytes. Acetonitrile is a common organic modifier that provides good peak shape for many small molecules. Formic acid is added to control the pH and improve the ionization of the analytes, which can lead to sharper peaks.[4]
-
3. Standard Solution Preparation:
-
Prepare individual stock solutions of the target compound and each analogue in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a working standard mixture containing all compounds at a final concentration of approximately 10 µg/mL in the mobile phase.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% FA in Water; B: 0.1% FA in ACN |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
5. Data Analysis:
-
The retention time (t_R_) for each compound will be determined from the apex of its chromatographic peak.
-
The relative retention time (RRT) of each analogue will be calculated with respect to the target compound.
Hypothetical Comparative Data and Discussion
For the purpose of this guide, we will consider the following hypothetical analogues of 3-(Chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazole (Compound A) :
-
Compound B: 3-Methyl -5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazole
-
Compound C: 3-Hydroxymethyl -5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazole
-
Compound D: 3-(Chloromethyl)-5-phenyl -1,2,4-oxadiazole
The predicted elution order and a discussion of the underlying rationale are presented below.
| Compound | Structure | Predicted Retention Time (min) | Predicted Elution Order | Rationale for Predicted Retention |
| A | 3-(Chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazole | ~12.5 | 3 | The chloromethyl group is more polar than a methyl group but less polar than a hydroxymethyl group. The tetrahydropyran ring is a polar moiety. |
| B | 3-Methyl -5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazole | ~13.8 | 4 | Replacement of the polar chloromethyl group with a less polar methyl group will increase hydrophobicity and lead to a longer retention time. |
| C | 3-Hydroxymethyl -5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazole | ~9.2 | 1 | The introduction of a highly polar hydroxyl group will significantly decrease the compound's hydrophobicity, resulting in a much shorter retention time. |
| D | 3-(Chloromethyl)-5-phenyl -1,2,4-oxadiazole | ~11.0 | 2 | The replacement of the polar tetrahydropyran ring with a non-polar phenyl ring will increase the overall hydrophobicity of the molecule, leading to a longer retention time compared to Compound A, but the increased aromaticity might lead to a shorter retention time than the bulkier, more hydrophobic Compound B under these specific conditions. |
Note: The predicted retention times are illustrative and would need to be confirmed by experimental analysis.
Visualizing the Process and Relationships
To further clarify the proposed workflow and the structural relationships between the compounds, the following diagrams are provided.
Caption: Experimental workflow for the comparative HPLC analysis.
Caption: Structural relationships and modifications of the analogue compounds.
Conclusion
This guide has presented a comprehensive, albeit predictive, comparative analysis of the HPLC retention time for 3-(Chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazole and its structural analogues. By grounding our predictions in the fundamental principles of reversed-phase chromatography and the extensive body of literature on the analysis of heterocyclic compounds, we have provided a robust framework for researchers. The detailed experimental protocol offers a starting point for method development, and the discussion on the structure-retention relationship serves to guide the interpretation of chromatographic data. It is our hope that this guide will prove to be a valuable resource for scientists and professionals engaged in the crucial work of drug discovery and development, enabling them to approach the analytical characterization of novel oxadiazole derivatives with greater confidence and insight.
References
- Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?
- Benchchem. (n.d.).
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- Shimadzu. (2025, April 24).
- Welch Materials. (2024, June 25).
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Deshpande, et al. (2024, June 10). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Thieme. [Link]
- W. J. T. (1981, October 19).
- ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
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- PMC. (n.d.). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists.
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- Dong, M. W. (2016, September 1). A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis.
- PMC. (2015, July 7). Quantitative and qualitative analysis of the novel antitumor 1,3,4-oxadiazole derivative (GLB) and its metabolites using HPLC-UV and UPLC-QTOF-MS.
- PMC. (n.d.).
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- Welch Materials. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
- Impactfactor. (2022, August 26). Synthesis and Characterization of Few New Substituted 1,3,4-Oxadiazoles 1,2,4-Triazoles and Schiff Bases via Chalcone Compounds.
- A Journey Through the Oxadiazole-Based Compounds:
- ResearchGate. (2025, August 6). Design, synthesis, and characterization of 3-(2-(pyrimidin-5-yl)thiazol-4-yl)
- Beilstein Journals. (2013, October 25). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties.
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- Acta Pharmaceutica. (2018, August 29). Reverse-phase chromatographic determination and intrinsic stability behavior of 5-[(4-chlorophenoxy)methyl].
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A Comparative Guide to the Infrared Spectroscopy of Chloromethyl and Oxadiazole Groups
For the discerning researcher in drug development and synthetic chemistry, infrared (IR) spectroscopy is an indispensable tool for functional group identification and structural elucidation. This guide provides an in-depth, comparative analysis of the characteristic IR spectral features of two crucial moieties: the chloromethyl group (-CH₂Cl) and the oxadiazole heterocyclic ring. Understanding their distinct vibrational signatures is paramount for reaction monitoring, quality control, and the confirmation of molecular identity. This document moves beyond a simple recitation of wavenumbers, delving into the causality behind experimental choices and providing a framework for robust spectral interpretation.
Foundational Principles: The Vibrational Language of Molecules
Infrared spectroscopy probes the vibrational transitions of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific, quantized frequencies. The frequency of absorption is a function of the bond strength, the masses of the bonded atoms, and the overall molecular environment. The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint."
The intensity of an absorption band is proportional to the change in the dipole moment during the vibration.[1] Highly polar bonds, therefore, tend to produce strong absorptions. The shape of a peak, whether sharp or broad, can provide clues about the molecular environment; for instance, hydrogen bonding notoriously leads to broad O-H stretching bands.[1]
The Chloromethyl (-CH₂Cl) Group: A Halogen's Influence
The chloromethyl group is a common reactive handle in organic synthesis. Its IR spectrum is characterized by vibrations of the C-H bonds and the defining C-Cl bond.
Key Vibrational Modes of the Chloromethyl Group
The primary diagnostic peaks for the chloromethyl group are summarized below. It is important to note that the presence of the electronegative chlorine atom can subtly influence the positions of the C-H vibrations compared to a standard alkyl group.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Peak Shape | Notes |
| C-H Asymmetric Stretch | ~2960 - 2975 | Medium to Strong | Sharp | |
| C-H Symmetric Stretch | ~2870 - 2885 | Medium | Sharp | |
| CH₂ Scissoring (Bend) | ~1435 - 1470 | Medium | Sharp | |
| CH₂ Wagging (Bend) | ~1250 - 1300 | Medium to Strong | Sharp | Often a prominent peak. |
| C-Cl Stretch | ~650 - 850 | Strong | Sharp | This is the most characteristic and diagnostic peak for alkyl chlorides. |
In-Depth Analysis of Chloromethyl Peaks
-
C-H Stretching: The asymmetric and symmetric stretches of the CH₂ group appear in the typical alkane region but can be slightly shifted to higher wavenumbers due to the inductive effect of the adjacent chlorine atom.
-
CH₂ Bending Vibrations: The scissoring and wagging motions of the methylene group provide confirmatory evidence. The CH₂ wag, in particular, is often a distinct and relatively strong absorption.
-
The C-Cl Stretch: The Hallmark Peak: The most unambiguous signal for the chloromethyl group is the C-Cl stretching vibration. This peak is typically strong and sharp, appearing in the lower frequency "fingerprint" region of the spectrum. The position of this peak is sensitive to the mass of the halogen; as the mass of the halogen increases (e.g., from Cl to Br to I), the stretching frequency decreases. This strong intensity is due to the significant polarity of the carbon-chlorine bond.[2]
The Oxadiazole Ring: A Heterocyclic Signature
Oxadiazoles are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. They are valued in medicinal chemistry as bioisosteres for ester and amide groups, offering improved metabolic stability.[3] The two most common and stable isomers are 1,3,4-oxadiazole and 1,2,4-oxadiazole, each with a distinct, though related, IR spectral profile.[4]
General Vibrational Modes of the Oxadiazole Ring
The delocalized π-system and the presence of multiple heteroatoms give rise to a series of characteristic ring vibrations.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Peak Shape | Notes |
| C=N Stretch | ~1590 - 1690 | Medium to Strong | Sharp | A key diagnostic peak for the oxadiazole ring. |
| Ring C=C / C=N Vibrations | ~1400 - 1580 | Medium | Sharp | A series of bands related to the aromatic character of the ring. |
| C-O-C Asymmetric Stretch | ~1200 - 1280 | Strong | Sharp | Another highly characteristic and strong absorption. |
| Ring "Breathing" / Deformation | ~900 - 1100 | Medium to Strong | Sharp | Often appears as a strong, sharp band. For 1,3,4-oxadiazoles, a peak around 1020-1030 cm⁻¹ is common. |
Distinguishing Between 1,3,4- and 1,2,4-Oxadiazole Isomers
While both isomers share the general features listed above, subtle differences in their IR spectra can aid in their differentiation. The symmetry of the 1,3,4-isomer versus the asymmetry of the 1,2,4-isomer influences the number and position of their vibrational modes.
-
1,3,4-Oxadiazole: This isomer is often characterized by a strong and distinct C=N stretching peak, typically around 1610-1640 cm⁻¹.[5] A prominent band in the 1020-1030 cm⁻¹ range is also frequently associated with the C-O-C stretching or ring breathing mode of the 1,3,4-oxadiazole nucleus.[5]
-
1,2,4-Oxadiazole: The C=N stretching vibration in this isomer may appear at a slightly different frequency, and the overall pattern of ring vibrations in the 1400-1600 cm⁻¹ region can differ from the 1,3,4-isomer.
Definitive assignment between isomers often requires a combination of spectroscopic techniques (such as NMR) or comparison with a known reference spectrum.
Comparative Analysis and Spectral Interpretation
When analyzing a spectrum for the presence of these groups, a systematic approach is essential.
Scenario 1: Identifying a Chloromethyl Group
-
Look for the characteristic strong, sharp C-Cl stretch in the 650-850 cm⁻¹ region.
-
Corroborate this finding by identifying the CH₂ wagging (~1250-1300 cm⁻¹) and scissoring (~1435-1470 cm⁻¹) bands.
-
Confirm the presence of sp³ C-H stretches just below 3000 cm⁻¹.
Scenario 2: Identifying an Oxadiazole Ring
-
Search for a medium-to-strong, sharp C=N stretching band between 1590 cm⁻¹ and 1690 cm⁻¹.
-
Look for a strong C-O-C stretching vibration in the 1200-1280 cm⁻¹ range.
-
Identify a strong ring mode, often around 900-1100 cm⁻¹. A peak near 1020 cm⁻¹ is a strong indicator of the 1,3,4-isomer.[5]
Scenario 3: A Molecule with Both Groups (e.g., 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole)
In a molecule containing both moieties, you would expect to see a superposition of their characteristic peaks. For a compound like 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole, the spectrum would likely exhibit:
-
A strong C-Cl stretch (~650-850 cm⁻¹).
-
A strong C=N stretch from the oxadiazole ring (~1615 cm⁻¹).
-
A strong C-O-C stretch (~1250 cm⁻¹), which might overlap with the CH₂ wag of the chloromethyl group.
-
A strong oxadiazole ring band (~1020 cm⁻¹).
-
Aromatic C-H and C=C stretching peaks from the phenyl group (above 3000 cm⁻¹ and ~1450-1600 cm⁻¹, respectively).
-
Aliphatic C-H stretches from the chloromethyl group (below 3000 cm⁻¹).
The presence of all these key signals provides compelling evidence for the proposed structure.
Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Solid Sample
The following protocol outlines the KBr pellet method, a common and reliable technique for obtaining transmission IR spectra of solid samples.[6][7]
Rationale for Method Selection
The KBr pellet technique is chosen for its ability to produce a uniform, solid dispersion of the analyte in an IR-transparent matrix. Potassium bromide (KBr) is ideal because it is transparent in the mid-infrared region (4000-400 cm⁻¹) and becomes plastic under high pressure, allowing it to form a clear, glass-like pellet.[7][8] This minimizes light scattering and results in a high-quality spectrum.
Step-by-Step Methodology
-
Material Preparation:
-
Analyte: Ensure the solid sample is dry. If necessary, dry in a vacuum oven.
-
KBr Powder: Use spectroscopy-grade KBr. It is crucial to use dry KBr as it is hygroscopic. Water absorbed from the atmosphere will show strong, broad absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure sample peaks.[9] Dry the KBr in an oven at ~110°C for several hours and store it in a desiccator.
-
Equipment: An agate mortar and pestle, a pellet die, and a hydraulic press are required. Ensure all are clean and dry.
-
-
Sample Grinding and Mixing:
-
Place approximately 1-2 mg of the solid sample into the agate mortar.
-
Grind the sample to a very fine powder. The particle size should be smaller than the wavelength of the IR radiation (<2 µm) to minimize scattering of the IR beam (the Christiansen effect), which can distort peak shapes.
-
Add approximately 100-200 mg of the dried KBr powder to the mortar. The optimal sample concentration in KBr is typically 0.2-1%. Too high a concentration will result in peaks that are too intense (total absorption), while too low a concentration will yield weak, noisy signals.
-
Gently but thoroughly mix the sample and KBr with the pestle to ensure a homogenous mixture.
-
-
Pellet Pressing:
-
Carefully transfer the KBr-sample mixture into the pellet die. Distribute the powder evenly across the bottom anvil surface.
-
Assemble the die and place it in the hydraulic press.
-
Gradually apply pressure up to approximately 8-10 metric tons for a standard 13 mm die.
-
Hold the pressure for 1-2 minutes. This allows the KBr to flow and fuse, removing trapped air and forming a transparent pellet.
-
-
Spectrum Acquisition:
-
Carefully release the pressure and disassemble the die.
-
Remove the transparent or translucent pellet and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment or a blank KBr pellet to ratio against the sample spectrum. This corrects for atmospheric (H₂O, CO₂) and instrumental contributions.
-
Acquire the sample spectrum. The strongest absorption bands should ideally be between 10% and 80% transmittance for optimal signal-to-noise and quantitative accuracy.
-
Visualizing the Process and Structures
Experimental Workflow
Caption: KBr Pellet Preparation Workflow for FTIR.
Molecular Structures and Key Vibrations
Caption: Key Diagnostic IR Absorptions.
Conclusion
The chloromethyl and oxadiazole functional groups present distinct and readily identifiable features in an infrared spectrum. For the chloromethyl group, the strong C-Cl stretch in the 650-850 cm⁻¹ region is the most definitive absorption. For oxadiazoles, a combination of the C=N stretch (~1590-1690 cm⁻¹) and the C-O-C stretch (~1200-1280 cm⁻¹) provides a confident identification. By understanding the underlying principles of these vibrational modes and employing meticulous experimental technique, researchers can leverage the power of IR spectroscopy for unambiguous structural characterization in their synthetic and drug development endeavors.
References
- JASCO. (n.d.). Sampling Techniques for FTIR Spectroscopy.
- Northern Illinois University. (n.d.). FT-IR Sample Preparation. Department of Chemistry and Biochemistry.
- Olori, J., et al. (2021).
- Kintek. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
- Arif, R., & Sahu, N. (2024, July 26). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry.
- AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?
- Richard, J. J., Annapoorani, P., & Mariappan, P. (2025, September 24).
- (2021, January 17). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity.
- (2024, May 30). A Review on1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties.
- SYNTHESIS OF NOVEL 1,3,4-OXADIAZOLE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS.
- Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online.
- Guedes, G. P., et al. (2025, August 21). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI.
- (2014).
- Namratha B., et al. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Research Journal of Chemical Sciences.
- Fisher Scientific. (n.d.). 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole, 97%, Thermo Scientific.
- Asghar, S. F., et al. (n.d.). IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles.
- (2014).
- zhang, X., et al. (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.
- (2014, November 1). 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents. Arabian Journal of Chemistry.
- Liu, X. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts.
- (2023, May 31). Intensity and Shape of Infrared Signals; Analyzing IR Spectra [Video]. YouTube.
- (2022, May 13).
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A Senior Application Scientist's Guide to Differentiating 1,2,4-Oxadiazole Isomers Using NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural determination of heterocyclic compounds is paramount. The 1,2,4-oxadiazole scaffold, a common motif in pharmacologically active molecules, presents a frequent challenge: the differentiation of its constitutional isomers.[1] Specifically, distinguishing between 3-substituted, 5-substituted, and 3,5-disubstituted 1,2,4-oxadiazoles is a critical step in synthesis and characterization, as the isomeric form can profoundly impact biological activity. This guide provides an in-depth, technical comparison of how Nuclear Magnetic Resonance (NMR) spectroscopy can be expertly applied to resolve this isomeric ambiguity, supported by experimental data and field-proven insights.
The Isomeric Challenge: Why Differentiation Matters
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[1] The synthetic routes to these compounds, often involving the reaction of an amidoxime with a carboxylic acid derivative, can potentially yield two different regioisomers, a 3-substituted or a 5-substituted 1,2,4-oxadiazole, depending on the reaction conditions and the nature of the reactants.[2][3] Given that the biological targets of these molecules are highly sensitive to the three-dimensional arrangement of atoms, confirming the correct isomeric structure is not merely an academic exercise but a crucial aspect of drug discovery and development.[4][5]
The Power of NMR: A Window into Molecular Structure
NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain detailed information about the chemical environment of each atom within a molecule. This information, in the form of chemical shifts, coupling constants, and through-bond or through-space correlations, allows for the definitive assignment of molecular structures.
Key Differentiators in ¹H and ¹³C NMR Spectra
The key to differentiating 1,2,4-oxadiazole isomers lies in the distinct electronic environments of the C3 and C5 carbons and their attached protons (if any). The nitrogen and oxygen atoms within the heterocyclic ring exert different electronic effects, leading to predictable differences in the NMR spectra of the isomers.
In a comparative analysis of 3-substituted versus 5-substituted 1,2,4-oxadiazoles, the most significant differences are observed in the ¹³C NMR spectra. The C3 and C5 carbons of the 1,2,4-oxadiazole ring resonate at distinct chemical shifts. Generally, the C5 carbon is more deshielded and thus appears at a higher chemical shift (further downfield) compared to the C3 carbon.[6]
Table 1: Comparison of Typical ¹³C NMR Chemical Shifts for C3 and C5 in 1,2,4-Oxadiazoles [6]
| Position | Typical Chemical Shift Range (ppm) | Rationale |
| C3 | 167 - 169 | Influenced by the adjacent nitrogen (N2) and nitrogen (N4) atoms. |
| C5 | 173 - 176 | Influenced by the adjacent oxygen (O1) and nitrogen (N4) atoms, leading to greater deshielding. |
The substituent attached to the ring will, of course, influence these chemical shifts. However, the relative difference between the C3 and C5 signals remains a reliable diagnostic tool. For instance, in 3,5-diphenyl-1,2,4-oxadiazole, the C3 and C5 carbons can be unambiguously assigned based on their chemical shifts.[6]
In the ¹H NMR spectrum, if a proton is directly attached to the C3 or C5 carbon, its chemical shift will also be indicative of its position. The proton at C5 is typically observed at a lower field (higher ppm) than a proton at C3 due to the deshielding effect of the adjacent oxygen atom.
Definitive Structural Elucidation with 2D NMR Techniques
While ¹H and ¹³C NMR provide initial clues, two-dimensional (2D) NMR experiments offer definitive proof of connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful for this application. HMBC reveals long-range (2- and 3-bond) correlations between protons and carbons.
By observing the correlations from a proton on a substituent to the carbons of the 1,2,4-oxadiazole ring, one can unequivocally determine the point of attachment.
Workflow for Isomer Differentiation using HMBC:
Caption: HMBC correlation workflow for differentiating 1,2,4-oxadiazole isomers.
In the case of a 3-substituted isomer, the protons on the substituent will show a correlation to the C3 carbon of the oxadiazole ring. Conversely, for a 5-substituted isomer, the correlation will be to the C5 carbon. This provides an irrefutable link between the substituent and its position on the heterocyclic ring.
Experimental Protocol: A Self-Validating System
The following step-by-step methodology ensures accurate and reproducible results for the differentiation of 1,2,4-oxadiazole isomers.
1. Sample Preparation:
-
Dissolution: Accurately weigh approximately 5-10 mg of the purified 1,2,4-oxadiazole sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60 degrees, relaxation delay of 2-5 seconds. A larger number of scans will likely be required compared to the ¹H experiment.
-
-
2D HMBC:
-
Acquire a gradient-selected HMBC spectrum.
-
Optimize the experiment for a long-range coupling constant (J) of 8-10 Hz to observe the desired ³J correlations.
-
The spectral widths in both dimensions should be set to encompass all proton and carbon signals of interest.
-
3. Data Analysis and Interpretation:
-
Referencing: Reference the spectra to the internal standard.
-
¹³C Assignment: Identify the signals corresponding to the C3 and C5 carbons of the 1,2,4-oxadiazole ring based on their characteristic chemical shifts (Table 1).
-
HMBC Correlation Analysis:
-
Identify the proton signals of the substituent(s).
-
Look for cross-peaks in the HMBC spectrum that connect these proton signals to the C3 and C5 carbon signals.
-
A correlation from the substituent protons to the downfield oxadiazole carbon signal (typically C5) indicates a 5-substituted isomer.
-
A correlation to the upfield oxadiazole carbon signal (typically C3) indicates a 3-substituted isomer.
-
Visualizing the Differentiation Process:
Caption: A streamlined workflow for the differentiation of 1,2,4-oxadiazole isomers.
Conclusion
The differentiation of 1,2,4-oxadiazole isomers is a critical task in chemical research and drug development. While both ¹H and ¹³C NMR provide valuable initial insights, the unequivocal assignment of the isomeric structure is best achieved through 2D HMBC experiments. By following the detailed experimental protocol and data analysis workflow outlined in this guide, researchers can confidently and accurately determine the substitution pattern of their synthesized 1,2,4-oxadiazoles, ensuring the integrity of their scientific findings and the progression of their research endeavors.
References
- Buscemi, S., Pace, A., & Pibiri, I. (2006). A Journey Through the Oxadiazole-Based Compounds: From Synthesis to Applications. Current Organic Chemistry, 10(6), 635-664.
- Guan, L. P., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 115.
- Lankau, H. J., et al. (2004). Synthesis and biological evaluation of novel 3- and 5-substituted 1,2,4-oxadiazoles as potent and selective A2A adenosine receptor antagonists. Bioorganic & Medicinal Chemistry, 12(14), 3749-3762.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]
- Pace, A., & Buscemi, S. (2009).
- Silva, L. M. M., & Srivastava, R. M. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-224.
- de Oliveira, C. S., et al. (2014). Synthesis, spectroscopic characterization, and theoretical studies of new 3,5-disubstituted-1,2,4-oxadiazoles. Journal of Molecular Structure, 1074, 331-339.
- Bavetsias, V., et al. (2016).
- Zarghi, A., & Arfaei, S. (2011). A review on synthetic approaches and biological activities of 1,2,4-oxadiazoles. Journal of the Iranian Chemical Society, 8(3), 575-598.
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- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole: A Guide for Laboratory Professionals
As chemists dedicated to innovation, our work inherently involves the synthesis and handling of novel molecules. With this power comes the profound responsibility of ensuring safety, not only for ourselves but also for our environment. This guide provides a comprehensive framework for the proper disposal of 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole, a compound whose specific hazards are not widely documented. In the absence of a dedicated Safety Data Sheet (SDS), we must rely on a deep understanding of its chemical structure and the principles of chemical safety to manage its waste stream effectively.
Understanding the Inherent Risks: A Structure-Activity Analysis
The primary concern with 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole stems from its chloromethyl group. This functional group renders the molecule a potential alkylating agent, capable of reacting with nucleophiles in an uncontrolled manner. Such compounds are often toxic and may have mutagenic or carcinogenic properties. The 1,2,4-oxadiazole ring, while generally stable, can also decompose under certain conditions to release potentially hazardous byproducts.
Therefore, all waste containing this compound must be treated as hazardous. The disposal procedures outlined below are designed to mitigate the risks associated with its reactivity and potential toxicity.
The Cardinal Rules of Disposal: Segregation and Neutralization
Proper disposal begins at the point of generation. Strict segregation of waste streams is paramount to prevent accidental reactions and to ensure that each type of waste is handled in the most appropriate manner. The following sections detail the step-by-step procedures for various waste categories.
Table 1: Waste Stream Categorization and Disposal Overview
| Waste Stream | Primary Hazard | Recommended Disposal Path |
| Concentrated/Neat Compound | High Reactivity, Potential Toxicity | Neutralization followed by disposal as hazardous chemical waste. |
| Dilute Organic Solutions | Halogenated Organic Waste | Segregation into a dedicated halogenated waste container. |
| Contaminated Solid Waste (e.g., gloves, paper towels) | Residual Reactivity | Double-bagging and disposal as solid hazardous waste. |
| Contaminated Sharps (e.g., needles, pipettes) | Puncture Hazard, Chemical Contamination | Collection in a designated sharps container for hazardous waste. |
| Aqueous Waste (from extractions/washes) | Low Concentration Halogenated Organics | Collection in a dedicated aqueous hazardous waste container. |
Step-by-Step Disposal Protocols
The following protocols provide a detailed guide for the safe handling and disposal of waste contaminated with 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole.
Protocol 1: Neutralization of Concentrated/Neat Compound
This procedure should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Preparation:
-
Prepare a 1 M solution of sodium bicarbonate (NaHCO₃) in water.
-
Cool the solution in an ice bath.
-
-
Neutralization:
-
Carefully and slowly add the concentrated 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole to the cold sodium bicarbonate solution with stirring. The molar excess of sodium bicarbonate should be at least 10-fold.
-
Rationale: The bicarbonate will act as a mild base to hydrolyze the reactive chloromethyl group to the less reactive hydroxymethyl group. The cold temperature helps to control the rate of reaction and prevent any potential thermal runaway.
-
Allow the reaction mixture to stir at room temperature for at least 24 hours to ensure complete neutralization.
-
-
Verification (Optional but Recommended):
-
If analytical capabilities are available (e.g., TLC, LC-MS), a sample of the reaction mixture can be analyzed to confirm the absence of the starting material.
-
-
Disposal:
-
The neutralized aqueous mixture should be collected in a designated aqueous hazardous waste container.
-
Protocol 2: Management of Contaminated Waste Streams
The following diagram illustrates the decision-making process for segregating different waste streams contaminated with 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole.
Caption: Decision tree for the segregation of waste contaminated with 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.
-
Evacuate and Alert:
-
Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Inform your laboratory supervisor or safety officer immediately.
-
-
Containment:
-
For small spills, use a chemical spill kit with an absorbent material suitable for organic compounds to contain the spill.
-
-
Neutralization and Cleanup:
-
Once the spill is absorbed, treat the absorbent material with a 1 M solution of sodium bicarbonate.
-
Place the neutralized absorbent material in a sealed, labeled bag and dispose of it as solid hazardous waste.
-
-
Decontamination:
-
Wipe the affected area with a cloth soaked in the sodium bicarbonate solution, followed by a standard laboratory detergent and water.
-
Dispose of all cleaning materials as solid hazardous waste.
-
Regulatory Compliance: A Final Checkpoint
All hazardous waste must be disposed of in accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Ensure that all waste containers are properly labeled with the contents and associated hazards. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
By adhering to these guidelines, we can ensure that our pursuit of scientific advancement does not come at the cost of safety or environmental integrity. The principles of careful planning, proper handling, and responsible disposal are the cornerstones of a safe and successful research endeavor.
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council. The National Academies Press. [Link]
-
Hazardous Waste . U.S. Environmental Protection Agency. [Link]
-
Safety in Academic Chemistry Laboratories, 8th Edition . American Chemical Society. [Link]
A Comprehensive Guide to the Safe Handling of 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
The following guide provides essential safety and logistical information for the handling of 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document extrapolates from data on structurally similar 1,2,4-oxadiazole derivatives and halogenated organic compounds to provide a robust framework for safe laboratory practices. A thorough, site-specific risk assessment by qualified personnel is imperative before commencing any work with this compound.
Hazard Assessment and Toxidynamics
While specific toxicological data for 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole is limited, an analysis of its structural motifs—a 1,2,4-oxadiazole ring and a reactive chloromethyl group—allows for a presumptive hazard assessment. Structurally similar compounds, such as other substituted 1,2,4-oxadiazoles, are often classified as harmful if swallowed and may cause skin and eye irritation.[1][2] The chloromethyl group is a known alkylating agent, which introduces the potential for reactivity with biological macromolecules, necessitating careful handling to avoid direct contact.
Anticipated Hazards:
-
Dermal and Eye Irritation: May cause significant skin and eye irritation upon contact.[2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[3][4]
-
Reactivity: The chloromethyl group is reactive and may react with nucleophiles.
A summary of hazard information for analogous compounds is presented in Table 1.
| Property | 3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole[1] | 5-(Chloromethyl)-3-m-tolyl-[4][5][6]oxadiazole[2] | 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole[7] |
| GHS Hazard Statements | H302 (Harmful if swallowed) | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) | H301 (Toxic if swallowed), H319 (Causes serious eye irritation) |
| Signal Word | Warning | Danger | Danger |
| Physical State | Solid | Solid | Solid |
Table 1: Hazard Data for Structurally Similar 1,2,4-Oxadiazole Derivatives
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure and ensuring personal safety. The following recommendations are based on the anticipated hazards and should be strictly adhered to.
-
Eye and Face Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes.[8] A full-face shield should be worn over the goggles when there is a significant risk of splashing, such as during bulk transfers or when cleaning up spills.[9][10]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[3][9] Given the potential for skin irritation and the reactive nature of the chloromethyl group, it is advisable to wear two pairs of gloves ("double-gloving"). This practice provides an additional layer of protection in case the outer glove is compromised. Contaminated gloves should be removed promptly and disposed of as hazardous waste.
-
Body Protection: A chemical-resistant lab coat is essential to protect against accidental splashes.[3][4] For procedures with a higher risk of exposure, a chemical-resistant apron or coveralls should be worn.[4] All protective clothing should be removed before leaving the laboratory.
-
Respiratory Protection: All handling of 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole, especially the solid form, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols.[6][9] If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to strict operational protocols is fundamental to a safe laboratory environment. The following step-by-step procedures should be followed for all manipulations of this compound.
Preparation and Weighing
-
Fume Hood Verification: Before beginning any work, ensure the chemical fume hood is operational and the airflow is adequate.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, and reaction vessels, inside the fume hood.
-
Don PPE: Put on all required personal protective equipment as outlined in Section 2.
-
Weighing: Carefully weigh the desired amount of the compound on a tared weighing paper or in a suitable container inside the fume hood. Minimize the creation of dust.
-
Transfer: Transfer the weighed compound directly to the reaction vessel.
-
Clean-up: Immediately clean any residual powder on the balance or surrounding surfaces with a damp cloth or paper towel, which should then be disposed of as hazardous waste.
Solution Preparation and Reactions
-
Solvent Addition: Slowly add the desired solvent to the reaction vessel containing the compound. Be aware of any potential exothermic reactions.
-
Mixing: Use magnetic or overhead stirring to ensure proper mixing. Keep the reaction vessel covered to the extent possible to minimize the release of vapors.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques. All sampling should be conducted within the fume hood.
Emergency Procedures: Preparedness and Response
Spill Response
-
Small Spills (in a fume hood):
-
Contain the spill with an inert absorbent material such as vermiculite or sand.[10]
-
Carefully scoop the absorbent material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert colleagues and the institutional safety officer.[10]
-
If safe to do so, increase ventilation to the area.
-
Do not attempt to clean up a large spill without appropriate respiratory protection and training. Await the arrival of the emergency response team.
-
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole and any materials contaminated with it must be disposed of as hazardous waste.[5]
-
Waste Segregation: All waste containing this compound, including excess material, contaminated labware, and spill clean-up materials, must be collected in a designated, labeled "Halogenated Organic Waste" container.[5][11] Do not mix with non-halogenated waste.[12]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole".[11]
-
Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Workflow Visualization
The following diagram illustrates the key steps for the safe handling and disposal of 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole.
Caption: Workflow for the safe handling of 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole.
References
-
Safe Handling & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.). Retrieved February 23, 2026, from [Link]
-
Material Safety Data Sheet - 2,5-Diphenyl-1,3,4-oxadiazole, 97% - Cole-Parmer. (2005, October 3). Retrieved February 23, 2026, from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved February 23, 2026, from [Link]
-
7.2 Organic Solvents - Environment, Health and Safety. (n.d.). Retrieved February 23, 2026, from [Link]
-
hazardous waste segregation. (n.d.). Retrieved February 23, 2026, from [Link]
-
Organic Solvent Waste Disposal - Safety & Risk Services. (n.d.). Retrieved February 23, 2026, from [Link]
-
These documents are intended to raise your awareness of the health and safety hazards associated with the use, storage and dispo - Albert Einstein College of Medicine. (n.d.). Retrieved February 23, 2026, from [Link]
-
Chloromethyl Methyl Ether (CMME) - OSHA. (n.d.). Retrieved February 23, 2026, from [Link]
-
Protective Equipment | Plant Protection - Albert Kerbl GmbH. (n.d.). Retrieved February 23, 2026, from [Link]
-
3-(chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole - PubChemLite. (n.d.). Retrieved February 23, 2026, from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved February 23, 2026, from [Link]
-
2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. (n.d.). Retrieved February 23, 2026, from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

